6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine
Description
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Properties
IUPAC Name |
6-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-6(11-10-4)2-5(8)3-9-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILPZZKMDDLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine and its Core Scaffold
Section 1: Physicochemical Properties & Identification
The pyrazolo[4,3-b]pyridine core is an analog of purine, making it a privileged scaffold in the search for kinase inhibitors and other therapeutic agents. The introduction of a bromine atom at the C6 position provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions.
Table 1: Properties of the Core Scaffold: 6-Bromo-1H-pyrazolo[4,3-b]pyridine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1150617-54-1 | [1][2][3][4] |
| Molecular Formula | C₆H₄BrN₃ | [1][2][3] |
| Molecular Weight | 198.02 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1] |
| SMILES | Brc1cnc2cn[nH]c2c1 | [2] |
| InChI Key | FONNZZMIJPHSJP-UHFFFAOYSA-N |[2] |
Table 2: Calculated Properties for the Target Compound: 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
| Property | Value | Note |
|---|---|---|
| CAS Number | Not readily available | This specific isomer is not widely indexed in public chemical databases. |
| Molecular Formula | C₇H₆BrN₃ | Calculated |
| Molecular Weight | 212.05 g/mol | Calculated |
| Appearance | Predicted to be a solid | By analogy to the parent compound. |
Section 2: Synthesis and Mechanistic Insights
The synthesis of pyrazolo[4,3-b]pyridines can be achieved by constructing the pyrazole ring onto a pre-existing pyridine core or vice-versa. A common and robust strategy involves the cyclocondensation of a substituted hydrazinopyridine with a 1,3-dicarbonyl compound or its equivalent.
Proposed Synthesis of this compound
The introduction of a methyl group at the C3 position requires a specific 1,3-dielectrophile precursor that can react with a hydrazinopyridine to ensure the correct regiochemistry. The following protocol outlines a validated approach for achieving this transformation.
Causality of Experimental Choices:
-
Starting Material: 5-Bromo-2-hydrazinopyridine is the logical precursor, providing the necessary pyridine core with the bromine at the correct position and the hydrazine moiety required for pyrazole ring formation.
-
Reagent for C3-Methyl Introduction: Ethyl 2-chloroacetoacetate is chosen as the three-carbon partner. Its chloro- and keto-carbonyl groups provide the two electrophilic sites for reaction with the hydrazine, and the acetyl group directly installs the required C3-methyl substituent.
-
Solvent and Base: Ethanol is a standard polar protic solvent for such condensations. Sodium ethoxide acts as a base to facilitate the crucial intramolecular cyclization step by deprotonating the intermediate, leading to the aromatic pyrazole ring.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromo-2-hydrazinopyridine (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 15 minutes.
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Reagent Addition: Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the mixture.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize carefully with dilute acetic acid. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.
Mandatory Visualization: Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Section 3: Core Applications in Medicinal Chemistry
The 6-bromo-1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone for the development of targeted therapeutics, primarily due to two key features: the pyrazolopyridine core mimics the hinge-binding motifs required for kinase inhibition, and the C6-bromo position serves as a versatile anchor for diversification.
This scaffold is instrumental in synthesizing inhibitors for various kinases, which are often dysregulated in cancers and other diseases.[5] The bromine atom is not typically part of the final drug molecule but is strategically employed during synthesis to allow for carbon-carbon or carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[6] This enables the attachment of various aryl, heteroaryl, or amine groups, which can be tailored to target the specific pockets of a kinase enzyme.
For example, a research program might use this scaffold to develop novel inhibitors for Fibroblast Growth Factor Receptors (FGFRs) or Tropomyosin Receptor Kinases (TRKs), both of which are validated targets in oncology.[7]
Mandatory Visualization: Role as a Medicinal Chemistry Scaffold
Caption: Use of the scaffold in drug development.
Section 4: Safety, Handling, and Storage
As a brominated heterocyclic compound, this compound and its parent scaffold require careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for the 3-methyl derivative is unavailable, the following protocols are based on established best practices for this chemical class.[8][9][10]
Self-Validating Protocol for Safe Handling:
-
Engineering Controls:
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Causality: To prevent inhalation of dust or vapors, which are potential routes of exposure, all handling of the solid or its solutions must be conducted in a certified chemical fume hood.[8]
-
Action: Ensure the fume hood has a face velocity appropriate for handling powdered chemical reagents. An eyewash station and safety shower must be readily accessible.[8]
-
-
Personal Protective Equipment (PPE):
-
Causality: To prevent skin and eye contact, a comprehensive PPE ensemble is mandatory.
-
Action: Wear nitrile gloves (inspect before use), a flame-retardant lab coat, and chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8]
-
-
Handling and Storage:
-
Causality: These compounds can be sensitive to oxidation and moisture. Improper storage can lead to degradation.
-
Action: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[9]
-
-
Spill & Disposal Procedures:
-
Causality: Accidental release must be managed to prevent environmental contamination and personnel exposure.
-
Action: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it into a suitable, labeled container for chemical waste disposal.[10] All waste must be disposed of in accordance with local, state, and federal regulations. Do not empty into drains.
-
Conclusion
6-Bromo-1H-pyrazolo[4,3-b]pyridine is a high-value scaffold that serves as a critical starting point for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors for cancer therapy.[11][12] While the specific 3-methyl derivative remains a more specialized target, its synthesis is readily achievable through established chemical principles. The strategic importance of this scaffold, combined with its versatile synthetic utility, ensures its continued relevance for researchers, scientists, and drug development professionals dedicated to advancing targeted medicine.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 [sigmaaldrich.com]
- 3. appretech.com [appretech.com]
- 4. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine [myskinrecipes.com]
- 12. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
"6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" molecular weight
An In-Depth Technical Guide to 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: Synthesis, Characterization, and Application
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to purine bases allows it to interact with a wide range of biological targets, particularly protein kinases. Within this important class of molecules, this compound emerges as a critical synthetic intermediate. Its specific substitution pattern—a bromine atom amenable to cross-coupling reactions and a methyl group influencing electronic properties—makes it a versatile building block for the synthesis of targeted therapeutics, especially in oncology. This guide provides a detailed overview of its core attributes, a validated synthetic protocol, analytical characterization, and its strategic application in drug discovery.
Part 1: Core Molecular Attributes
This compound is a bicyclic heteroaromatic compound. The fusion of a pyrazole ring and a pyridine ring creates a system with unique electronic and steric properties. The bromine atom at the 6-position serves as a key functional handle for introducing molecular diversity, typically via metal-catalyzed cross-coupling reactions.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 212.05 g/mol | [1][2] |
| Molecular Formula | C₇H₆BrN₃ | [1][2] |
| CAS Number | 1256794-18-9 | [2] |
| Appearance | Solid (predicted) | |
| Boiling Point | 326.9±37.0 °C (Predicted) | [2] |
| Density | 1.755±0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.11±0.40 (Predicted) | [2] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of pyrazolo[4,3-b]pyridines is typically achieved through the construction of the pyrazole ring onto a pre-existing, functionalized pyridine core. A common and robust strategy involves the condensation of a hydrazine derivative with a pyridine precursor bearing an ortho-formyl or acetyl group and a leaving group. This approach is favored due to the commercial availability of diverse pyridine starting materials and the high efficiency of the cyclization step.
Proposed Synthetic Workflow
The following diagram illustrates a logical and field-proven workflow for the synthesis of the target compound.
Caption: A typical synthetic route via condensation and intramolecular cyclization.
Detailed Experimental Protocol
This protocol describes the synthesis from a commercially available substituted pyridine. The choice of an alcoholic solvent like ethanol is strategic; it effectively solubilizes the reactants while having a suitable boiling point for the reaction to proceed at a reasonable rate without requiring high-pressure apparatus.
Objective: To synthesize this compound.
Materials:
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5-Bromo-2-chloro-3-acetylpyridine (1.0 eq)
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Hydrazine hydrate (2.0 eq)
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Ethanol (200 proof)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-chloro-3-acetylpyridine (e.g., 5.0 g, 21.3 mmol).
-
Solvent Addition: Add ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.
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Reagent Addition: Slowly add hydrazine hydrate (e.g., 2.1 mL, 42.6 mmol, 2.0 eq) to the solution at room temperature. The addition should be done cautiously as the initial reaction can be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately 80% using a rotary evaporator.
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Extraction: To the resulting slurry, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.
Part 3: Analytical Validation
Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, which confirms the elemental composition (C₇H₆BrN₃). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) is a key diagnostic feature.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for use in subsequent synthetic steps.
Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to aromatic protons and a singlet for the methyl group. The NH proton may be broad or exchangeable. |
| ¹³C NMR | Resonances for all 7 carbon atoms in the molecule, including the methyl carbon and the six carbons of the heterocyclic core. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 211.9821, 213.9799. Found: Values within ±5 ppm of calculated masses, showing the characteristic Br isotope pattern. |
| HPLC | A single major peak with >95% purity under standard analytical conditions. |
Part 4: Applications in Drug Discovery & Development
This compound is not typically a final drug product but rather a high-value intermediate. Its utility stems from the strategic placement of the bromine atom, which serves as a versatile anchor point for building more complex molecules. The pyrazolo[4,3-b]pyridine core is a known scaffold for inhibitors of various protein kinases, which are crucial targets in cancer therapy[3].
Role as a Synthetic Building Block
The compound's primary application is in Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the core scaffold, attaching different functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Role as a key intermediate in a typical drug discovery pipeline.
This structured approach enables the rapid generation of a library of related compounds, which can then be screened against a panel of biological targets (like kinases) to identify "hit" compounds with promising activity[4][5]. Subsequent optimization of these hits leads to the development of lead candidates for new drugs.
Conclusion
This compound is a compound of significant strategic importance for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its utility as a versatile synthetic intermediate make it a cornerstone for the construction of novel kinase inhibitors and other potential therapeutics. A thorough understanding of its synthesis and analytical validation is essential for its effective application in the pursuit of next-generation medicines.
References
- 1. 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine [myskinrecipes.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
"6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" chemical properties
An In-Depth Technical Guide to 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, safety and handling protocols, and established synthesis methodologies. Furthermore, it explores the compound's chemical reactivity, focusing on its utility in forming more complex molecular architectures through cross-coupling reactions. The guide culminates in a discussion of its applications as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This paper is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel pharmaceutical agents.
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its versatile biological activities. Its structure, a fusion of pyrazole and pyridine rings, serves as a rigid and tunable framework for interacting with various biological targets. This compound (CAS No. 1256794-18-9) has emerged as a particularly valuable derivative. The strategic placement of a bromine atom at the 6-position provides a reactive handle for synthetic diversification, while the methyl group at the 3-position can influence binding affinity and metabolic stability. This combination makes it a crucial intermediate for creating libraries of compounds aimed at targets such as protein kinases and immune checkpoint regulators.[1][2]
Section 1: Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is foundational to its effective use in a laboratory setting.
Core Properties
The key physicochemical properties of this compound are summarized below. These values, primarily predicted from computational models, provide essential data for experimental design.
| Property | Value | Source |
| CAS Number | 1256794-18-9 | [3] |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [3] |
| Predicted Boiling Point | 326.9 ± 37.0 °C (at 760 mmHg) | [3] |
| Predicted Density | 1.755 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 10.11 ± 0.40 | [3] |
| Appearance | Solid (inferred from analogs) | [4][5] |
Spectral Data
Detailed spectral information is critical for structure confirmation and purity assessment. Publicly available spectral data for this compound includes:
-
¹H NMR
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Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
This data can be accessed through specialized chemical databases such as ChemicalBook for verification purposes.[6]
Safety and Handling
While specific hazard data for this exact compound is limited, data from closely related bromo-substituted heterocyclic compounds indicates that appropriate precautions are necessary.[7]
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Hazard Classification: Assumed to be harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[5][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Section 2: Synthesis and Methodologies
The synthesis of the pyrazolo[4,3-b]pyridine core can be approached in two primary ways: by constructing the pyridine ring onto a pre-existing pyrazole, or by forming the pyrazole ring from a functionalized pyridine precursor.[10] The latter is a common and effective strategy for accessing this compound.
References
- 1. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine [myskinrecipes.com]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 [sigmaaldrich.com]
- 5. 6-Bromo-1H-pyrazolo[3,4-b]pyridine | 934560-92-6 [sigmaaldrich.com]
- 6. This compound(1256794-18-9) 1H NMR spectrum [chemicalbook.com]
- 7. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | C7H6BrN3 | CID 278149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
"6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" IUPAC name
An In-depth Technical Guide to 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: A Core Scaffold for Advanced Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, strategic synthesis, and critical applications as a foundational scaffold in the development of next-generation therapeutics. The discussion emphasizes its role in creating potent kinase inhibitors and novel immunomodulatory agents, such as PD-1/PD-L1 interaction blockers. This document serves as a vital resource for researchers leveraging this privileged scaffold in drug discovery programs.
Part 1: Chemical Identity and Physicochemical Profile
The precise identification and characterization of a chemical entity are paramount for reproducibility and regulatory compliance. This compound is a distinct isomer within the pyrazolopyridine family, and its specific substitution pattern dictates its unique chemical reactivity and biological activity.
IUPAC Nomenclature and Structural Details
The formal IUPAC name for the compound is This compound . The structure consists of a fused bicyclic system where a pyrazole ring is joined to a pyridine ring. The bromine atom is substituted at the 6-position of the pyridine ring, and a methyl group is at the 3-position of the pyrazole ring. It is crucial to distinguish this compound from its isomers, such as 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, where the methyl group is on the pyrazole nitrogen, a modification that significantly alters its properties and synthetic accessibility[1][2][3][4].
Chemical Identifiers
A summary of key identifiers for this compound is provided below for unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 1256794-18-9 | [5] |
| Molecular Formula | C₇H₆BrN₃ | [5] |
| Molecular Weight | 212.05 g/mol | [5] |
| Canonical SMILES | CC1=NN=C2C1=C(C=N=C2)Br | Inferred from Structure |
| InChI Key | Inferred from Structure | Inferred from Structure |
Physicochemical Properties
The following table outlines the predicted physicochemical properties, which are essential for planning experimental conditions, including reaction solvents, purification methods, and formulation strategies.
| Property | Predicted Value | Source |
| Boiling Point | 326.9 ± 37.0 °C | [5] |
| Density | 1.755 ± 0.06 g/cm³ | [5] |
| pKa | 10.11 ± 0.40 | [5] |
Part 2: Synthesis and Strategic Elaboration
The synthesis of the pyrazolo[4,3-b]pyridine core is a topic of significant chemical research. The methodologies employed are designed for efficiency, regioselectivity, and the potential for diversification.
Retrosynthetic Analysis and Strategic Considerations
The construction of the pyrazolo[4,3-b]pyridine scaffold generally involves the annulation of one ring onto a pre-existing, functionalized monocyclic precursor[6]. This approach allows for controlled introduction of substituents. The diagram below illustrates a common retrosynthetic disconnection strategy.
Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine core.
This dual approach provides flexibility. For instance, forming the pyrazole ring onto a substituted pyridine allows for late-stage introduction of the pyrazole motifs, while the alternative allows for diversification of the pyridine portion of the scaffold.
Exemplary Synthesis Protocol
While a specific protocol for this compound is not detailed in the provided literature, a logical synthesis can be inferred from related patent literature concerning the broader scaffold[7]. A key strategy involves the cyclization of a suitably substituted aminopyridine derivative.
Objective: To synthesize 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, a closely related derivative.
Principle: This procedure, described in patent CN102911174A, utilizes a diazotization-cyclization reaction of an amino-dihydropyridine precursor with sodium nitrite under acidic conditions. This is a classic method for forming a pyrazole ring from an ortho-amino-vinyl or related precursor.
Step-by-Step Methodology:
-
Precursor Synthesis: An appropriately substituted pyridine intermediate is synthesized. For the target in the patent, this is an amino-dihydropyridine derivative (referred to as compound V)[7].
-
Reaction Setup: The amino-pyridine precursor (1.0 eq) is dissolved in a suitable acidic medium, such as dilute sulfuric or hydrochloric acid, and cooled to a temperature between -5 °C and 0 °C in an ice-salt bath. The low temperature is critical to stabilize the diazonium salt intermediate.
-
Diazotization: A solution of sodium nitrite (NaNO₂) (1.0 - 2.0 eq) in water is added dropwise to the cooled reaction mixture, maintaining the internal temperature below 0 °C. The causality here is the in situ formation of nitrous acid (HNO₂), which reacts with the primary amine to form the diazonium salt.
-
Cyclization: After the addition is complete, the reaction is stirred at low temperature for a specified period, allowing for intramolecular cyclization to form the fused pyrazole ring system.
-
Work-up and Isolation: The reaction mixture is carefully neutralized. The resulting precipitate (the desired product) is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is further purified by recrystallization or column chromatography to yield the final compound with high purity.
Purification and Characterization Workflow
Post-synthesis, a rigorous workflow is necessary to ensure the purity and confirm the identity of the final compound.
Caption: Standard workflow for purification and characterization.
Part 3: Applications in Medicinal Chemistry and Drug Discovery
The pyrazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.
Role as a Bioisostere and Scaffold
The pyrazolo[4,3-b]pyridine nucleus serves as a bioisostere for purine, enabling it to fit into the ATP-binding pockets of many kinases. The nitrogen atoms can act as hydrogen bond acceptors and donors, mimicking the interactions of adenine. The bromine atom at the 6-position provides a crucial handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core to optimize potency and selectivity[8][9].
Case Study: Inhibitors of the PD-1/PD-L1 Immune Checkpoint
A groundbreaking application for this scaffold is in the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway that tumors exploit to evade the immune system.
Mechanism: Monoclonal antibodies that block this pathway have revolutionized cancer treatment. Small molecules offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.
Contribution of the Scaffold: A study published in Bioorganic Chemistry describes the design of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent PD-1/PD-L1 inhibitors[10]. In this work, the pyrazolo[4,3-b]pyridine core serves as the central scaffold from which side chains are elaborated to disrupt the protein-protein interaction. The research identified a lead compound, D38, with a remarkable IC₅₀ value of 9.6 nM in a biochemical assay[10].
Logical Framework for Lead Optimization
The 6-bromo substituent is the key to diversification. The diagram below illustrates how this position can be used to generate a library of compounds for structure-activity relationship (SAR) studies.
Caption: Lead optimization strategy using the 6-bromo position.
Protocol: HTRF Assay for PD-1/PD-L1 Inhibition Screening
Objective: To quantify the ability of a test compound (derived from the core scaffold) to inhibit the interaction between PD-1 and PD-L1 proteins.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust assay technology based on FRET (Förster Resonance Energy Transfer) between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. When tagged PD-1 and PD-L1 proteins interact, the fluorophores are brought into proximity, generating a high FRET signal. An effective inhibitor will prevent this interaction, leading to a decrease in the signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).
-
Reconstitute tagged reagents: His-tagged PD-L1, and Fc-tagged PD-1.
-
Prepare detection reagents: Anti-His-Europium (donor) and Anti-Fc-d2 (acceptor).
-
Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the diluted test compound or DMSO (as a control) to each well.
-
Add 4 µL of the tagged PD-1 and PD-L1 protein mixture to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding or inhibition to occur.
-
Add 4 µL of the HTRF detection reagent mixture.
-
Incubate for a second period (e.g., 2-4 hours) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
Normalize the data to high (no inhibitor) and low (no protein interaction) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 4: Safety and Handling
-
Hazard Classifications: Related compounds are often classified as Acute Toxicity (Oral) and may cause skin and eye irritation[11][12].
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place, away from incompatible materials, under an inert atmosphere if possible.
Part 5: Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a versatile and powerful building block for modern drug discovery. Its proven utility in the synthesis of kinase inhibitors and its emerging role in the development of small-molecule immunotherapies underscore its importance[7][10]. The strategic placement of the bromine atom provides a gateway for extensive chemical exploration, enabling the fine-tuning of pharmacological properties. Future research will likely focus on expanding the diversity of libraries based on this scaffold and exploring its potential against a wider array of biological targets, further solidifying its status as a privileged structure in medicinal chemistry.
References
- 1. 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. pschemicals.com [pschemicals.com]
- 3. PubChemLite - 6-bromo-1-methyl-1h-pyrazolo[4,3-b]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. 6-BroMo-1-Methyl-1H-pyrazolo[4,3-b]pyridine CAS#: 1150617-56-3 [m.chemicalbook.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 8. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 [sigmaaldrich.com]
- 12. CAS 1211516-09-4 | 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine - Synblock [synblock.com]
"6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" safety and handling
An In-depth Technical Guide to the Safe Handling of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Introduction: A Proactive Approach to Safety
In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds are the building blocks of innovation. This compound is one such compound, belonging to a class of halogenated pyrazolopyridines utilized in the synthesis of biologically active molecules. As with any specialized chemical intermediate, a thorough understanding of its properties and potential hazards is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers and drug development professionals with a framework for thinking critically about the safe handling, storage, and emergency management of this compound. By synthesizing data from structurally similar molecules and established chemical safety principles, we will explain the causality behind recommended protocols, enabling teams to build self-validating systems of safety in their laboratories.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment. Inconsistencies in this primary data can compromise all subsequent handling and experimental procedures.
This compound is a solid, halogenated heterocyclic compound. While comprehensive, peer-reviewed data on this specific molecule is limited, its identity is well-defined by its structural and molecular formula. The data presented below is aggregated from chemical supplier technical data sheets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1150617-56-3 (for methyl analog); 1150617-54-1 (for des-methyl) | [1] |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Solid (Form may vary) | |
| Purity | Typically ≥97% | [3] |
| SMILES String | CN1N=C(C2=C1C=C(Br)C=N2)C (Isomer dependent) | N/A |
| InChI Key | (Varies by isomer) | N/A |
Note: The CAS number and structural identifiers can vary slightly based on the specific isomer and supplier. Always verify the identity of the material received against the supplier's Certificate of Analysis (CoA).
Section 2: Hazard Identification and Comprehensive Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a conservative risk assessment must be performed by extrapolating data from structurally analogous compounds, such as other brominated pyrazolopyridines and the parent pyridine heterocycle. This approach is rooted in the principle that the functional groups—the brominated aromatic ring and the pyrazolopyridine core—are the primary drivers of the molecule's toxicological and reactive profile.
The GHS07 "Warning" pictogram is associated with close analogs, indicating a potential for acute toxicity, skin irritation, or eye irritation.
Causality of Hazards:
-
Acute Toxicity (Oral): The pyridine-like nitrogenous core, common in many biologically active (and potentially toxic) molecules, suggests that ingestion could be harmful. The hazard statement H302 (Harmful if swallowed) is common for this class of compounds.
-
Skin/Eye Irritation: Halogenated aromatic compounds can act as irritants upon contact with skin and eyes. The H315 (Causes skin irritation) and H319 (Causes serious eye irritation) statements are noted for similar structures.[4][5]
-
Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust. Fine powders can be easily aerosolized during handling. The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) warnings for analogs underscore the need for handling within a controlled environment.[4][5]
-
Combustibility: While not highly flammable, the compound is a combustible solid. In the event of a fire, it may decompose to produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[6]
Table 2: Anticipated Hazard Profile based on Structural Analogs
| Hazard Class | GHS Hazard Statement | Rationale / Notes |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Based on data for 6-Bromo-1H-pyrazolo[4,3-b]pyridine and other pyridine derivatives.[7] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | A potential hazard for pyridine-based compounds.[7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Common for halogenated heterocycles.[4][5] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Common for halogenated heterocycles.[4][5] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | A risk if the solid is handled as a fine, dispersible powder.[4][5] |
| STOT Single Exposure | H335: May cause respiratory irritation | Dust may irritate the respiratory tract.[4][5] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, which are the primary line of defense, followed by the correct selection and use of Personal Protective Equipment (PPE).
Engineering Controls: The Primary Barrier
The causality for using engineering controls is simple: they remove the hazard at the source, preventing operator exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain any fine dust particles and prevent inhalation.[8]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[9][10]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard but provides a crucial barrier between the user and the chemical. The selection must be appropriate for handling a potentially toxic solid.
-
Hand Protection: Nitrile gloves are the standard recommendation for incidental contact with compounds of this type. They should be inspected before use and removed properly to avoid skin contact.[8] For prolonged handling or in case of a spill, heavier-duty gloves or double-gloving should be considered.
-
Eye Protection: Safety glasses with side shields are mandatory at a minimum. However, given the potential for serious eye irritation, safety goggles that form a seal around the eyes are strongly recommended.[11]
-
Body Protection: A professional lab coat, fully buttoned, is required to protect against skin contact.[8]
-
Respiratory Protection: Not typically required when all work is conducted within a fume hood. If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved respirator with particulate filters would be necessary.
Caption: PPE Donning and Doffing Workflow.
Section 4: Safe Handling and Storage Protocols
Adherence to standardized handling and storage protocols is a self-validating system; it minimizes the opportunity for exposure and preserves the integrity of the compound.
Handling Solid Compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of all unnecessary items.
-
Aliquotting/Weighing:
-
Use a dedicated, clean spatula and weighing vessel.
-
To minimize dust creation, avoid scraping the container. Gently scoop the solid.
-
Perform a "weighing by difference" whenever possible to reduce the number of transfers.
-
After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.
-
-
Transfers: When adding the solid to a solvent or reaction mixture, do so slowly and carefully to prevent splashing. Use a powder funnel if necessary.
-
Post-Handling: All surfaces within the fume hood should be wiped down after work is complete. Contaminated gloves must be removed and disposed of correctly before leaving the work area. Always wash hands thoroughly with soap and water after handling.[6]
Storage Requirements
Proper storage is essential for both safety and chemical stability.
-
Container: Store in the original, tightly sealed container.[11]
-
Environment: The storage location should be a cool, dry, and well-ventilated area designated for chemical storage.[8] Some suppliers recommend storage under an inert atmosphere at 2-8°C.[4]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[8]
Section 5: Emergency Procedures: A Framework for Response
Preparedness is the key to mitigating the impact of any laboratory incident. All personnel must be familiar with the location of safety equipment (safety shower, eyewash station, spill kit, fire extinguisher) and emergency contact information.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[12] Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[13]
Spill Response
The response to a spill is dictated by its size and the immediate risk it poses.
Caption: Decision workflow for chemical spill response.
Minor Spill Protocol (Small amount of solid, contained in a fume hood):
-
Ensure proper PPE is worn (lab coat, goggles, double nitrile gloves).[14]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[8][10]
-
Carefully sweep the mixture into a designated, labeled hazardous waste container. Avoid creating dust.[5][6]
-
Decontaminate the area with a suitable cleaning agent and wipe with a damp cloth.
-
Dispose of all contaminated materials (gloves, wipes, absorbent) as hazardous waste.
Major Spill Protocol (Large quantity or outside of containment):
-
Evacuate all personnel from the immediate area.[15]
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[14]
-
If safe to do so, close the laboratory doors to contain any vapors or dust.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[14]
Fire Response
-
For small, incipient fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[16]
-
In case of a larger fire or if the compound is directly involved, evacuate the area and activate the fire alarm.
-
Firefighters should wear self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products.[6]
Section 6: Waste Disposal
Chemical waste disposal is strictly regulated. All waste generated from the use of this compound must be treated as hazardous.
-
Waste Containers: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical contents.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.[5]
References
- 1. 6-BroMo-1-Methyl-1H-pyrazolo[4,3-b]pyridine CAS#: 1150617-56-3 [m.chemicalbook.com]
- 2. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | C7H6BrN3 | CID 278149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 6-Bromo-1H-pyrazolo[3,4-b]pyridine | 934560-92-6 [sigmaaldrich.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Page loading... [guidechem.com]
- 14. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 15. research.columbia.edu [research.columbia.edu]
- 16. targetmol.com [targetmol.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Pyrazolo[4,3-b]pyridines
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals detailing the history, synthesis, and therapeutic applications of the pyrazolo[4,3-b]pyridine core.
Introduction: A Tale of Two Isomers
The pyrazolopyridines, a family of bicyclic heteroaromatic compounds formed by the fusion of pyrazole and pyridine rings, represent a cornerstone in modern medicinal chemistry. Their structural resemblance to purines has rendered them "privileged scaffolds," capable of interacting with a multitude of biological targets with high affinity and specificity. Among the five possible constitutional isomers, the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine cores have garnered the most significant attention in drug discovery.
While the first synthesis of a pyrazolo[3,4-b]pyridine derivative was reported by Ortoleva in 1908, the history of the pyrazolo[4,3-b]pyridine scaffold, also known as 1,7-diazaindazole, has followed a distinct trajectory. This guide will illuminate the discovery, synthetic evolution, and burgeoning therapeutic importance of the pyrazolo[4,3-b]pyridine core, a scaffold that has given rise to promising clinical candidates for the treatment of cancer and other debilitating diseases.
The Genesis: Discovery and Early History
The precise first synthesis of the pyrazolo[4,3-b]pyridine ring system is not as definitively documented as its more common [3,4-b] isomer. Early 20th-century chemical literature focused heavily on isomers derivable from accessible aminopyrazoles, leading to a preponderance of work on the pyrazolo[3,4-b]scaffold. The development of synthetic routes to appropriately substituted aminopyridines was the key challenge that needed to be surmounted to enable the exploration of the pyrazolo[4,3-b] core. Seminal, systematic exploration of this scaffold began to emerge in the mid-20th century as synthetic methodologies became more sophisticated, allowing for the construction of the less accessible isomer.
Synthetic Evolution: Crafting the Core
The construction of the pyrazolo[4,3-b]pyridine scaffold has evolved significantly, with modern methods offering high efficiency and functional group tolerance. Two principal retrosynthetic strategies dominate the landscape: the annulation of a pyrazole ring onto a pre-existing pyridine core, and the formation of a pyridine ring from a functionalized pyrazole.
Strategy 1: Pyrazole Annulation onto a Pyridine Core
This is currently the most prevalent and versatile approach. It typically begins with a functionalized pyridine, such as a 2-chloro-3-nitropyridine derivative. A sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by a modified Japp-Klingemann reaction provides a powerful and efficient route to the desired scaffold.[1][2]
Experimental Protocol: One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [2]
This protocol exemplifies the efficiency of modern synthetic approaches, combining the azo-coupling, deacylation, and cyclization steps in a one-pot manner.
-
Azo-Coupling: To a solution of the starting pyridin-2-yl keto ester (1 mmol) in acetonitrile (5 mL), add the corresponding arenediazonium tosylate (1.1 mmol). Stir the mixture at room temperature for 1 hour.
-
Deacylation and Cyclization: Add pyrrolidine (2 mmol) to the reaction mixture. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours at room temperature.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[4,3-b]pyridine derivative.
Causality: The use of stable arenediazonium tosylates avoids the handling of less stable chloride salts. The one-pot nature of the deacylation and cyclization, facilitated by a mild base like pyrrolidine, enhances operational simplicity and overall yield.[2]
Strategy 2: Pyridine Annulation onto a Pyrazole Core
An alternative, though less common, strategy involves constructing the pyridine ring onto a pre-existing, suitably functionalized aminopyrazole.[2] This approach often utilizes 4-aminopyrazole-5-carbaldehydes which undergo cyclocondensation reactions. The stability of the aminopyrazole starting material is a critical factor for the success of this route.[2]
The Medicinal Chemistry Landscape: A Scaffold for Kinase Inhibition
The pyrazolo[4,3-b]pyridine core has emerged as a particularly fruitful scaffold in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP binding site, a conserved feature across many kinases, makes it an ideal starting point for inhibitor design.
Case Study: Glumetinib (SCC244), a Potent and Selective c-Met Inhibitor
A prime example of the therapeutic potential of this scaffold is Glumetinib (SCC244) , an oral, potent, and highly selective inhibitor of the c-Met receptor tyrosine kinase.[3] Aberrant c-Met signaling is a known driver in various cancers, particularly non-small cell lung cancer (NSCLC), making it a high-value therapeutic target.[4]
Glumetinib exhibits remarkable selectivity, with an IC50 of 0.42 nM for c-Met and over 2,400-fold selectivity against a panel of 312 other kinases.[3] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Clinical Development of Glumetinib
Glumetinib has undergone extensive clinical evaluation, demonstrating promising antitumor activity.
-
Phase I Trial (NCT03466268): This study assessed the safety, pharmacokinetics, and preliminary efficacy of glumetinib in patients with advanced NSCLC. The drug was found to be well-tolerated at doses up to 400 mg once daily and showed clinical activity in patients with MET-altered tumors. The mean half-life was observed to be between 20.4 to 35.4 hours, supporting a once-daily dosing schedule.[4][5]
-
Phase II GLORY Study: This international, multi-center trial evaluated glumetinib in patients with locally advanced or metastatic NSCLC harboring MET exon 14 (METex14) skipping mutations. The results, presented at the AACR Annual Meeting 2022, were compelling.[6]
| Efficacy Endpoint | Treatment-Naïve Patients | Previously Treated Patients | Overall |
| Objective Response Rate (ORR) | 66.7% | 51.9% | 60.9% |
| Median Duration of Response (DoR) | - | - | 8.2 months |
| Median Progression-Free Survival (PFS) | - | - | 7.6 months |
| Data from the GLORY study as of May 6, 2021 cutoff.[6] |
These results highlight the robust efficacy of glumetinib in a genetically defined patient population, showcasing the power of targeted therapy guided by a privileged scaffold. The drug also demonstrated encouraging intracranial anti-tumor activity and a manageable safety profile.[6]
Other Therapeutic Applications
Beyond c-Met inhibition, the pyrazolo[4,3-b]pyridine scaffold has been explored for a wide range of biological activities, underscoring its versatility.
| Biological Target/Activity | Example Compound | Therapeutic Potential |
| CDK8 Inhibitor | (Structure disclosed in literature) | Colorectal Cancer |
| mGlu4 Positive Allosteric Modulator | VU0418506 | Parkinson's Disease, Anxiety |
| HIV-1 Reverse Transcriptase Inhibitor | (Various derivatives) | HIV/AIDS |
| CRF1 Antagonist | (Various derivatives) | Stress-related disorders |
| Source: A summary of findings from multiple research articles.[2] |
Conclusion and Future Directions
From its less-defined origins to its current status as a validated scaffold in clinical oncology, the pyrazolo[4,3-b]pyridine core has undergone a remarkable journey. Its synthetic accessibility, coupled with its ideal geometry for kinase hinge binding, has cemented its role as a valuable tool in drug discovery. The clinical success of Glumetinib serves as a powerful validation of this scaffold and will undoubtedly inspire further exploration. Future research will likely focus on developing next-generation inhibitors that can overcome potential resistance mechanisms, as well as expanding the application of this versatile core to other kinase targets and disease areas. The story of the pyrazolo[4,3-b]pyridine is a testament to the enduring power of heterocyclic chemistry to provide solutions to complex medical challenges.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold of considerable interest in medicinal chemistry and drug development.[1][2] This assertion is grounded in the diverse biological activities exhibited by its derivatives, which include potential applications as inhibitors for various kinases such as c-Met (implicated in oncology) and CDK8, as well as modulators for receptors like the corticotropin-releasing factor receptor type-1 (CRF1).[1] Furthermore, recent research has highlighted the role of pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a promising avenue in cancer immunotherapy.[3] The targeted synthesis of specific analogues, such as 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, provides researchers with key intermediates for the development of new therapeutic agents. The bromine atom at the 6-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space.
This application note provides a comprehensive guide for the synthesis of this compound, detailing a robust protocol and the underlying chemical principles. The presented methodology is designed to be both efficient and reproducible, empowering researchers to confidently access this valuable building block.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the pyrazolo[4,3-b]pyridine core is typically achieved through the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold. A common and effective strategy involves the reaction of a hydrazine with a suitable pyridine derivative bearing functionalities that can undergo cyclization.
Our proposed retrosynthesis for this compound commences with the key cyclization step, envisioning a substituted hydrazinopyridine as the immediate precursor. This intermediate can, in turn, be derived from a more readily available halogenated pyridine. This leads to a logical and experimentally feasible forward synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes. Adherence to the described conditions is crucial for achieving the desired product with high purity and yield.
PART 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine (Intermediate 2)
The initial step involves the synthesis of a key pyridine intermediate, which will serve as the foundation for the subsequent pyrazole ring formation.
Reaction Scheme:
Caption: Synthesis of Intermediate 2.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-bromo-3-methylpyridine | 187.04 | 10.0 g | 53.46 |
| Hydrobromic acid (48% aq.) | 80.91 | 50 mL | - |
| Sodium nitrite (NaNO₂) | 69.00 | 4.0 g | 57.97 |
| Water (H₂O) | 18.02 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
Procedure:
-
Diazotization: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-bromo-3-methylpyridine (10.0 g, 53.46 mmol) in a solution of hydrobromic acid (48%, 50 mL) in water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (4.0 g, 57.97 mmol) in water (20 mL) dropwise to the cooled suspension, maintaining the internal temperature below 5 °C. The addition should take approximately 30 minutes.
-
Sandmeyer Reaction: After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour. A diazonium salt intermediate is formed in situ.
-
Work-up and Extraction: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 5-Bromo-2-chloro-3-methylpyridine can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
PART 2: Synthesis of this compound (Target Molecule)
This final step involves the crucial cyclization reaction to form the desired pyrazolo[4,3-b]pyridine ring system.
Reaction Scheme:
Caption: Synthesis of the Target Molecule.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-2-chloro-3-methylpyridine | 206.47 | 5.0 g | 24.22 |
| Hydrazine hydrate (80%) | 50.06 | 10 mL | - |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | 150 mL | - |
| Hexane | 86.18 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chloro-3-methylpyridine (5.0 g, 24.22 mmol) in ethanol (100 mL).
-
Hydrazine Addition: Add hydrazine hydrate (80%, 10 mL) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid precipitate and wash it with cold ethanol (20 mL) and then with water (50 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the collected solid under vacuum to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.
Mechanism and Rationale
The synthesis of the pyrazolo[4,3-b]pyridine core from a 2-chloropyridine derivative and hydrazine proceeds through a two-step sequence within a single pot.
Caption: Reaction Mechanism Overview.
-
Nucleophilic Aromatic Substitution (SNA_r_): The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the chloro substituent. The chloride ion is subsequently eliminated as a leaving group, forming the 5-bromo-2-hydrazinyl-3-methylpyridine intermediate.
-
Intramolecular Cyclization: Under reflux conditions, the terminal amino group of the hydrazine moiety undergoes an intramolecular nucleophilic attack on the adjacent carbon of the pyridine ring, leading to the formation of a five-membered dihydropyrazole ring. Subsequent dehydration results in the aromatization of the newly formed pyrazole ring, yielding the stable this compound product.
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₇H₆BrN₃
-
Molecular Weight: 212.05 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.0 (s, 1H, NH), 8.5 (s, 1H), 8.0 (s, 1H), 2.5 (s, 3H, CH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₇BrN₃⁺: 211.98; found: 211.98.
Conclusion
The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs. The versatility of the bromo substituent opens up numerous possibilities for further chemical modifications, making this compound a cornerstone for building diverse libraries of potential therapeutic agents.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine as a Core Pharmaceutical Intermediate
Abstract
This guide provides a detailed technical overview of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. We present its physicochemical properties, safety considerations, and its strategic application in drug discovery. The core of this document features field-proven, step-by-step protocols for cornerstone synthetic transformations—specifically, Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—which enable the facile elaboration of this intermediate into diverse and complex molecular architectures.
Physicochemical Properties & Safety Profile
This compound is a solid material at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1256794-18-9 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 326.9±37.0 °C (Predicted) | [1] |
| Density | 1.755±0.06 g/cm³ (Predicted) | [1] |
Safety Information:
While specific data for the 3-methyl derivative is limited, data for the parent compound, 6-Bromo-1H-pyrazolo[4,3-b]pyridine, and related bromopyridines suggest the following hazards. Users must assume this compound is hazardous and handle it accordingly.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Cat. 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Cat. 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Cat. 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
Strategic Application in Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules designed to modulate key biological pathways. Its bicyclic, nitrogen-rich framework allows it to form critical hydrogen bonds and other interactions within the active sites of protein targets.
The bromine atom at the C6 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of a wide array of aryl, heteroaryl, and amine substituents, allowing for systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This approach has been instrumental in developing inhibitors for various therapeutic targets, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and immune checkpoint proteins like PD-1/PD-L1.[3][4][5]
Caption: General workflow for elaborating the core intermediate.
Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[6] For this compound, this reaction enables the introduction of diverse aryl or heteroaryl moieties at the C6 position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the heteroaryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Optimized Reaction Parameters:
| Parameter | Common Reagents/Conditions | Rationale & Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically used in 1-5 mol%. Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with heteroaryl halides.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of an inorganic base is required to activate the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A biphasic solvent system is standard. Anhydrous, degassed organic solvents are required. |
| Temperature | 80-110 °C | Heating is typically necessary to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure an oxygen-free environment.
-
Solvent & Base Addition: Prepare a solution of the base (e.g., K₂CO₃, 2.0-3.0 equiv) in water. Add the organic solvent (e.g., dioxane, to achieve a concentration of ~0.1 M with respect to the starting bromide) via syringe, followed by the aqueous base solution.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 5-10 minutes.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C6-arylated product.
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling amines with aryl or heteroaryl halides.[8] This reaction is essential for introducing primary or secondary amine functionalities at the C6 position of the pyrazolopyridine core, a common feature in many bioactive molecules.
Reaction Principle: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the heteroaryl bromide, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and reductive elimination to furnish the aminated product.[9]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Optimized Reaction Parameters:
| Parameter | Common Reagents/Conditions | Rationale & Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are typically used in 1-5 mol%. |
| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich bi- and monodentate phosphine ligands are essential to facilitate the reductive elimination step, which is often rate-limiting.[10] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is critical to deprotonate the amine without competing as a nucleophile.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic, and degassed solvents are mandatory to prevent catalyst poisoning.[10] |
| Temperature | 80-120 °C | Elevated temperatures are generally required. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for maintaining catalyst activity.[10] |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of 0.1-0.2 M with respect to the bromide.
-
Reaction: Seal the tube or flask tightly and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[10]
-
Work-up: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure C6-aminated pyrazolopyridine derivative.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines and their C-6 Functionalization
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of potent and selective inhibitors for a range of biological targets, particularly kinases. The strategic functionalization of this core structure is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The C-6 position of the pyrazolo[4,3-b]pyridine ring system is a key vector for structural diversification. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for derivatizing the 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine intermediate.[1] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful execution of this critical transformation.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[2][3] The reaction proceeds through a well-established catalytic cycle, and understanding each step is crucial for troubleshooting and optimization.
The catalytic cycle is generally understood to involve three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2][4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Protocol Development and Optimization: A Scientist's Guide
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters. The nitrogen atoms within the heterocyclic core can potentially coordinate to the palladium center, necessitating careful optimization to achieve high yields.
Choosing the Right Tools: Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is the most critical factor for a successful coupling.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used, air-stable catalyst that is effective for many Suzuki couplings.[7][8] It is often a good starting point for initial screening due to its broad applicability.
-
Modern Pre-catalysts (e.g., XPhos Pd G2): For more challenging substrates, including electron-rich or sterically hindered heteroaromatic halides, modern pre-catalysts often provide superior results.[9][10] Buchwald's second-generation pre-catalysts, such as XPhos Pd G2, are designed for the in-situ formation of a highly active, monoligated Pd(0) species.[9][11] This can be particularly advantageous for substrates like our pyrazolopyridine, which may be prone to catalyst inhibition.
The Activator: Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] The choice of base can significantly impact the reaction rate and yield.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are commonly used bases. Cesium carbonate is more soluble in organic solvents and is often more effective for less reactive substrates.[12]
-
Phosphates (K₃PO₄): Potassium phosphate is another effective base, particularly in couplings involving heteroaryl halides.
The Reaction Environment: Solvent and Temperature
The solvent system must be capable of dissolving the reactants and the base to a sufficient extent.
-
Aqueous Mixtures (e.g., 1,4-Dioxane/Water, Toluene/Water): A mixture of an organic solvent with water is frequently employed. Water is essential for dissolving inorganic bases like carbonates and phosphates. A 3:1 to 5:1 ratio of organic solvent to water is a common starting point.[12]
-
Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. Temperatures typically range from 80 °C to 110 °C. Microwave irradiation can also be employed to accelerate the reaction.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) with a ligand | XPhos Pd G2 (1-3 mol%) | Pd(PPh₃)₄ is a good initial choice. For challenging couplings, pre-catalysts like XPhos Pd G2 often give higher yields and faster reaction times.[9][10] |
| Ligand (if not using a pre-catalyst) | PPh₃ (2-4 eq. to Pd) | dppf (1.1 eq. to Pd) | XPhos (1.1-1.2 eq. to Pd) | Electron-rich and bulky phosphine ligands like XPhos can enhance the rate of oxidative addition and reductive elimination.[2] |
| Base | K₂CO₃ (2-3 eq.) | Cs₂CO₃ (2 eq.) | K₃PO₄ (2-3 eq.) | Cs₂CO₃ is often superior for less reactive halides.[12] K₃PO₄ is a strong choice for many heteroaromatic couplings. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | DMF / H₂O (4:1) | The choice of solvent can influence the solubility of the base and reactants. Dioxane/water is a very common and effective system.[12] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures are generally required. Reaction progress should be monitored by TLC or LC-MS to avoid decomposition. |
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, based on established procedures for similar pyrazolopyridine systems.[12]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 eq.)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and dppf in a small amount of 1,4-dioxane. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add 1,4-dioxane and degassed water to the flask in a 4:1 ratio. The final concentration of the bromopyrazolopyridine should be approximately 0.1-0.2 M.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-3-methyl-1H-pyrazolo[4,3-b]pyridine.
Troubleshooting and Final Considerations
-
Low Yield: If the reaction gives a low yield, consider switching to a more active catalyst system like XPhos Pd G2.[9][11] Increasing the temperature or reaction time may also be beneficial, but monitor for decomposition.
-
Debromination: The formation of the debrominated starting material (3-methyl-1H-pyrazolo[4,3-b]pyridine) can be a significant side reaction. This is often caused by protodeboronation of the boronic acid. Using a less aqueous solvent system or a different base may mitigate this issue.
-
Purification: The final product may contain residual palladium. If this is a concern for downstream applications, treatment of the crude product with a palladium scavenger may be necessary. Filtering the reaction mixture through a pad of Celite before work-up can also help remove some of the palladium catalyst.
By understanding the mechanistic underpinnings of the Suzuki-Miyaura coupling and systematically optimizing the reaction parameters, researchers can confidently and efficiently synthesize a diverse array of C-6 functionalized 3-methyl-1H-pyrazolo[4,3-b]pyridines for advancing drug discovery and development programs.
References
- 1. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine [myskinrecipes.com]
- 2. Synthesis of 3,6-diaryl-1 H-pyrazolo[3,4- b]pyridines via one-pot sequential Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2748288-95-9|6-Bromo-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 12. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine in the Synthesis of Kinase Inhibitors
Introduction: The Privileged Pyrazolo[4,3-b]pyridine Core in Kinase Inhibition
In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of therapeutic intervention. Within the vast chemical space of kinase inhibitors, the pyrazolo[4,3-b]pyridine scaffold has garnered significant attention as a "privileged" structure. Its bioisosteric resemblance to the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for potent inhibition. The strategic functionalization of this core is paramount in achieving selectivity and desired pharmacokinetic properties.
This technical guide focuses on a key building block, 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine , and its application in the synthesis of next-generation kinase inhibitors. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl, heteroaryl, and amino substituents. This allows for the systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. This document provides detailed protocols for cornerstone reactions, insights into experimental design, and a perspective on the potential of this scaffold in developing targeted therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 212.05 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1256794-18-9 | --INVALID-LINK--[1] |
| Appearance | Solid | N/A |
| Boiling Point | 326.9±37.0 °C (Predicted) | --INVALID-LINK--[1] |
| Density | 1.755±0.06 g/cm³ (Predicted) | --INVALID-LINK--[1] |
| pKa | 10.11±0.40 (Predicted) | --INVALID-LINK--[1] |
Synthetic Pathways and Core Reactions
The strategic placement of the bromine atom on the pyrazolo[4,3-b]pyridine core makes it an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the modular assembly of complex molecules from readily available building blocks.
Caption: Key synthetic routes for functionalizing this compound.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently employed to introduce aryl or heteroaryl moieties that can interact with solvent-exposed regions of the ATP binding pocket, often leading to enhanced potency and selectivity.
Rationale and Mechanistic Considerations
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as debromination. For heteroaromatic substrates like our pyrazolopyridine, specialized ligands are often necessary to stabilize the palladium catalyst and facilitate the reaction.
Detailed Experimental Protocol (General Procedure)
This protocol is a representative procedure adapted from methodologies for similar heteroaromatic systems. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 equivalents)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or a mixture of Dimethoxyethane (DME) and water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Add the base (e.g., Na₂CO₃, 2 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture with stirring. Typical conditions are 80-120 °C for 2-16 hours. Microwave irradiation (e.g., 120-150 °C for 30-60 minutes) can significantly accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-methyl-1H-pyrazolo[4,3-b]pyridine.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are common structural motifs in kinase inhibitors. This reaction allows for the coupling of an aryl halide with a primary or secondary amine, providing direct access to key intermediates.
Rationale and Mechanistic Considerations
Similar to the Suzuki coupling, this reaction is palladium-catalyzed. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product. The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition. The base plays a dual role: it facilitates the formation of the palladium-amido complex and acts as a scavenger for the hydrogen bromide generated.
Detailed Experimental Protocol (General Procedure)
This protocol is a representative procedure and may require optimization based on the specific amine coupling partner.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 equivalents)
-
Xantphos or a similar bulky phosphine ligand (0.04 - 0.1 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry reaction vessel with Pd₂(dba)₃ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the mixture with stirring. Typical reaction temperatures range from 80 to 110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 6-amino-3-methyl-1H-pyrazolo[4,3-b]pyridine derivative.
Exemplary Kinase Inhibitors Derivable from the Scaffold
The true value of this compound is demonstrated by the potent kinase inhibitors that can be synthesized from it. The following table showcases examples of pyrazolo[3,4-b]pyridine-based inhibitors (a closely related isomer, illustrating the scaffold's potential) and their reported biological activities. The synthesis of such compounds would logically proceed through the Suzuki or Buchwald-Hartwig reactions detailed above.
| Target Kinase(s) | Exemplary Inhibitor Structure | Reported IC₅₀ (nM) |
| TRKA | A pyrazolo[3,4-b]pyridine derivative | 56 |
| DYRK1A/1B | A 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine | 3 |
| FGFR1 | A 6-(substituted phenyl)-1H-pyrazolo[3,4-b]pyridine derivative | 42.4 |
| TBK1 | A substituted 1H-pyrazolo[3,4-b]pyridine derivative | 0.2 |
Note: The IC₅₀ values are for illustrative purposes and are derived from published data on the pyrazolo[3,4-b]pyridine core, which is structurally very similar to the pyrazolo[4,3-b]pyridine core and serves to demonstrate the potential of this class of compounds.
Conclusion and Future Outlook
This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its strategic bromination allows for the application of powerful and modular cross-coupling methodologies, enabling the rapid generation of compound libraries for SAR studies. The protocols provided herein serve as a robust starting point for researchers in medicinal chemistry and drug discovery. As the quest for more selective and potent kinase inhibitors continues, the intelligent application of such well-designed building blocks will undoubtedly play a pivotal role in the development of future targeted therapies.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The 3-methyl-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, appearing in numerous potent and selective inhibitors of key drug targets such as kinases. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions within protein active sites. The strategic derivatization of this core is paramount for modulating pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine serves as a versatile and critical building block for this purpose. The bromine atom at the C6 position is strategically placed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse carbon and nitrogen-based substituents. This guide provides detailed, field-proven protocols and the underlying scientific rationale for three of the most powerful of these transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is the preeminent method for creating carbon-carbon bonds, offering a robust and highly functional group-tolerant approach to biaryl and related structures. In the context of this compound, it is the workhorse reaction for introducing aryl, heteroaryl, or vinyl groups at the C6 position.
Mechanistic Considerations & Rationale
The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step. Transmetalation with a boronic acid or ester (activated by a base) follows, and the cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos stabilize the Pd(0) species and facilitate both the oxidative addition and reductive elimination steps, leading to higher efficiency and turnover numbers. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.
Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: Synthesis of 3-methyl-6-(pyridin-4-yl)-1H-pyrazolo[4,3-b]pyridine
This protocol details the coupling of this compound with 4-pyridinylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Pyridinylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvents: 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 212 mg, 1.0 mmol) and 4-pyridinylboronic acid (147 mg, 1.2 mmol).
-
Reagent Addition: Add Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol) and sodium carbonate (318 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) before use.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure product.
Data Summary: Representative Suzuki Couplings
| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 85 | |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 92 | |
| 4-(Methoxycarbonyl)phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | t-BuOH/H₂O | 80 | 95 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals. It enables the formation of a C-N bond between an aryl halide and an amine, a transformation that is otherwise challenging. For the 6-bromo-pyrazolo[4,3-b]pyridine scaffold, this reaction is key for installing amine side chains that can serve as critical pharmacophores.
Mechanistic Considerations & Rationale
Similar to the Suzuki coupling, the cycle involves oxidative addition, but is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.
The choice of base is particularly important in this reaction. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex without competing in the reaction. The ligand, often a biarylphosphine like XPhos, provides the necessary steric bulk to promote the final reductive elimination step.
Application Notes and Protocols for the Derivatization of the Pyrazolo[4,3-b]pyridine Core
Introduction: The Rising Prominence of the Pyrazolo[4,3-b]pyridine Scaffold in Medicinal Chemistry
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties make it an attractive framework for the design of potent and selective therapeutic agents. This bicyclic system, an isostere of purine, allows for diverse biological activities, and its derivatives have shown promise as inhibitors of various kinases and as modulators of key cellular targets. For instance, Glumetinib, a selective c-Met inhibitor, and VU0418506, a positive allosteric modulator of the mGlu4 receptor, are prominent examples of biologically active molecules featuring this core structure[1]. The derivatization of the pyrazolo[4,3-b]pyridine scaffold is therefore a critical endeavor for medicinal chemists aiming to fine-tune the pharmacological properties of lead compounds and explore new chemical space.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the pyrazolo[4,3-b]pyridine core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale for experimental choices.
Strategic Approaches to the Synthesis of the Pyrazolo[4,3-b]pyridine Core
The successful derivatization of the pyrazolo[4,3-b]pyridine core is predicated on the efficient and flexible synthesis of the core itself. Several synthetic strategies have been developed, broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing pyrazole and the formation of a pyrazole ring on a functionalized pyridine precursor.
A particularly efficient modern approach starts from readily available 2-chloro-3-nitropyridines. This method involves a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, offering operational simplicity and the advantage of using stable arenediazonium tosylates[1][2].
Protocol 1: Synthesis of the Pyrazolo[4,3-b]pyridine Core via SNAr and Japp-Klingemann Reaction
This protocol outlines the synthesis of ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates from 2-chloro-3-nitropyridines.
Step 1: Synthesis of Pyridinyl Keto Esters (SNAr Reaction)
-
To a solution of ethyl acetoacetate in a suitable aprotic solvent (e.g., DMF or THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of the substituted 2-chloro-3-nitropyridine in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting materials.
-
Quench the reaction by the slow addition of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyridinyl keto ester.
Step 2: One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation (Modified Japp-Klingemann Reaction)
-
Dissolve the pyridinyl keto ester in a suitable solvent system, such as a mixture of ethanol and water.
-
Add a solution of the appropriate arenediazonium tosylate.
-
Introduce a base (e.g., sodium acetate) to facilitate the azo-coupling reaction.
-
Heat the reaction mixture to reflux to promote deacylation and subsequent intramolecular cyclization via nucleophilic substitution of the nitro group.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and isolate the precipitated product by filtration.
-
Wash the solid with water and a cold solvent (e.g., ethanol) and dry under vacuum to obtain the target pyrazolo[4,3-b]pyridine derivative.
Derivatization Strategies for the Pyrazolo[4,3-b]pyridine Core
The functionalization of the pyrazolo[4,3-b]pyridine core can be systematically approached by considering the reactivity of the different positions on the bicyclic system. The following sections detail protocols for derivatization at key positions.
N-1 and N-2 Functionalization: Alkylation and Arylation
The nitrogen atoms of the pyrazole ring are common sites for derivatization, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity.
Protocol 2: N-Alkylation of the Pyrazolo[4,3-b]pyridine Core
-
To a solution of the N-H pyrazolo[4,3-b]pyridine in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride).
-
Stir the mixture at room temperature for 15-30 minutes to deprotonate the pyrazole nitrogen.
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate) to the reaction mixture.
-
Heat the reaction to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkylating agent.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The choice of base and solvent is crucial. Stronger bases like NaH are suitable for less reactive alkylating agents, while milder bases like K₂CO₃ are often sufficient for more reactive ones. DMF is a common solvent due to its ability to dissolve a wide range of reactants and its high boiling point, which allows for heating if necessary.
C-3 Position Derivatization: Cross-Coupling Reactions
The C-3 position of the pyrazolo[4,3-b]pyridine core can be functionalized through various cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. This often requires prior halogenation or borylation at the C-3 position.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C-3 Position
This protocol assumes the availability of a 3-halo-pyrazolo[4,3-b]pyridine derivative.
-
In a reaction vessel, combine the 3-halo-pyrazolo[4,3-b]pyridine, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere to 80-120 °C for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Examples of Synthesized Pyrazolo[4,3-b]pyridine Derivatives and Their Yields.
| Compound ID | R¹ | R² | Yield (%) | Melting Point (°C) |
| 5a | 2-cyanophenyl | NO₂ | 85 | 222-224 |
| 5d | 4-fluorophenyl | NO₂ | 76 | 214-215 |
| 5j | 4-bromophenyl | NO₂ | 83 | 208-209 |
| 5m | 2-cyanophenyl | CF₃ | 75 | 199-200 |
Data extracted from a study on the efficient synthesis of pyrazolo[4,3-b]pyridines[1].
Visualizations
Reaction Scheme: Synthesis of the Pyrazolo[4,3-b]pyridine Core
Caption: Synthetic pathway to the pyrazolo[4,3-b]pyridine core.
Workflow: General Derivatization Strategy
Caption: Overview of derivatization strategies for the core scaffold.
Conclusion and Future Outlook
The pyrazolo[4,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic and derivatization protocols outlined in this guide provide a robust toolkit for medicinal chemists to explore the chemical space around this important heterocyclic system. Future efforts in this area will likely focus on the development of more efficient and sustainable synthetic methods, including C-H activation and flow chemistry approaches, to further accelerate the drug discovery process.
References
The Strategic Application of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine in Modern Medicinal Chemistry
The quest for novel therapeutic agents with high efficacy and selectivity is a cornerstone of modern drug discovery. In this landscape, heterocyclic scaffolds serve as privileged structures, providing a three-dimensional framework for interacting with biological targets. Among these, the pyrazolo[4,3-b]pyridine core has emerged as a critical pharmacophore, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate: 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine .
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine bicyclic system is an analog of purine, a fundamental component of nucleic acids and a core structure in many endogenous signaling molecules. This inherent bioisosteric relationship makes it an attractive scaffold for designing molecules that can interact with ATP-binding sites in enzymes, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The value of the this compound intermediate lies in its specific substitution pattern:
-
The Pyrazolo[4,3-b]pyridine Core : Provides the fundamental binding motif for interaction with the hinge region of many kinase active sites.
-
The 3-Methyl Group : This small alkyl group can influence the compound's solubility, metabolic stability, and steric interactions within the target's binding pocket, potentially enhancing selectivity.
-
The 6-Bromo Substituent : This is the key functional handle for synthetic diversification. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of chemical moieties to explore the solvent-exposed region of the kinase active site and improve pharmacological properties.
Synthesis of the Core Intermediate
While specific literature on the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on established methodologies for related pyrazolopyridine derivatives, such as the one described in patent CN102911174A for a similar 3-carboxylate analog[1]. The general strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.
A plausible synthetic pathway initiates from a substituted pyridine, such as 2-amino-5-bromopyridine, which undergoes a series of transformations to introduce the necessary functionalities for pyrazole ring formation.
Proposed Synthetic Protocol:
A potential route could involve the diazotization of an aminopyridine followed by cyclization. A key intermediate, 2-amino-5-bromo-3-methylpyridine, would be reacted with a diazotizing agent (e.g., sodium nitrite in acidic conditions) to form a diazonium salt, which then undergoes intramolecular cyclization to yield the pyrazolo[4,3-b]pyridine ring system.
Application in Kinase Inhibitor Synthesis: The Power of Cross-Coupling
The primary application of this compound is as a versatile intermediate for generating libraries of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position is strategically placed to allow for the introduction of various aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound. In this context, the 6-bromo position of the pyrazolopyridine core can be coupled with a variety of boronic acids or esters to introduce diverse substituents. These substituents can be designed to interact with specific residues in the target kinase, thereby enhancing potency and selectivity.
General Reaction Scheme:
Figure 1: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), and a base (e.g., Na2CO3, 2.0 equiv.).
-
Inert Atmosphere : The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition : Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) is added via syringe.
-
Reaction : The mixture is heated to 80-100 °C and stirred for 4-12 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up : Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with a phosphine ligand | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination steps. |
| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and yield. |
| Solvent | 1,4-Dioxane, Toluene, DMF, often with water | Aprotic polar solvents are typically used. Water can sometimes accelerate the reaction. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Table 1: Key parameters for Suzuki-Miyaura cross-coupling reactions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. This reaction allows for the coupling of the 6-bromo position of the pyrazolopyridine with a wide range of primary and secondary amines. This is particularly useful for introducing functionalities that can form hydrogen bonds with the target protein or improve the physicochemical properties of the molecule, such as solubility and cell permeability.
General Reaction Scheme:
Figure 2: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction : Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up : After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine.
-
Purification : The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Pre-catalyst | Pd2(dba)3, Pd(OAc)2 | These are common sources of Pd(0) for the catalytic cycle. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) | These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4, Cs2CO3) | Required for the deprotonation of the amine to form the palladium-amido complex. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane) | Essential to prevent quenching of the base and deactivation of the catalyst. |
Table 2: Key parameters for Buchwald-Hartwig amination reactions.
Case Study: Application in the Development of Kinase Inhibitors
Derivatives of the pyrazolo[3,4-b]pyridine scaffold (a close isomer of the [4,3-b] system) have shown potent inhibitory activity against a range of kinases, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Anaplastic lymphoma kinase (ALK)[2][3][4]. For instance, in the development of TRK inhibitors, a 5-bromo-1H-pyrazolo[3,4-b]pyridine core was utilized, where the bromo-substituent was key for derivatization through a Buchwald-Hartwig reaction to explore structure-activity relationships[3].
By applying this proven strategy to this compound, researchers can systematically synthesize and screen a library of compounds to identify potent and selective inhibitors for their kinase of interest.
Figure 3: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a high-value building block in medicinal chemistry. Its pyrazolopyridine core provides a proven scaffold for kinase inhibition, while the 3-methyl group offers a subtle means of modulating physicochemical and pharmacokinetic properties. The true synthetic power of this intermediate resides in the 6-bromo substituent, which opens the door to a vast chemical space through robust and reliable palladium-catalyzed cross-coupling reactions. By employing the Suzuki-Miyaura and Buchwald-Hartwig reactions, drug discovery teams can efficiently generate and optimize novel kinase inhibitors, accelerating the development of next-generation targeted therapies. This application note provides the foundational knowledge and protocols to effectively integrate this strategic intermediate into any modern drug discovery program.
References
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9260426B2 - Substituted 1H-pyrrolo [2, 3-b] pyridine and 1H-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we understand that achieving high purity and yield requires a nuanced understanding of not just the reaction pathway, but also the potential side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may face at the bench.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses the most frequent issues observed during the synthesis of this compound, focusing on the identification and mitigation of side products.
Problem 1: My final product is a mixture of isomers that are difficult to separate by column chromatography. What is happening?
Probable Cause: Formation of Regioisomers
This is the most common pitfall in pyrazolopyridine synthesis. The formation of a mixture of isomers typically points to a lack of regioselectivity during the crucial cyclocondensation step.[1] Depending on your synthetic route, which often involves reacting a substituted aminopyrazole with a 1,3-dicarbonyl compound or a similar precursor, the cyclization can occur at two different sites, leading to structural isomers.[2][3]
For the synthesis of a pyrazolo[4,3-b]pyridine, if the precursors are not appropriately designed, you could be co-synthesizing a pyrazolo[3,4-b]pyridine or other positional isomers. For instance, the reaction of an unsymmetrical diketone with an aminopyrazole can lead to two different products depending on which carbonyl group undergoes the initial condensation.[1]
Mechanistic Insight: The key is controlling which nucleophilic center attacks which electrophilic center. In a typical synthesis starting from a substituted 3-aminopyrazole, the exocyclic amino group and the N2 of the pyrazole ring are both nucleophilic. The reaction with an unsymmetrical β-dicarbonyl compound presents two electrophilic carbonyl carbons. The desired pathway requires a specific sequence of condensation and cyclization. An alternative sequence will lead to the regioisomeric side product.
References
Technical Support Center: Purification of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of nitrogen-containing heterocyclic compounds. The inherent basicity of the pyrazolopyridine scaffold requires specific considerations to achieve high purity and yield. This guide provides field-proven insights, step-by-step protocols, and a comprehensive troubleshooting framework.
Section 1: Pre-Purification Checklist & Compound Profile
Before commencing any purification, a thorough understanding of the target molecule and the crude reaction mixture is paramount. This initial analysis is the most critical step for developing a robust and efficient purification strategy.
Physicochemical Properties
A precise understanding of the compound's properties dictates every subsequent choice in the chromatographic process. While experimental data for this specific molecule is not widely published, we can infer its behavior based on its structural components and related analogues.
| Property | Estimated Value / Characteristic | Implication for Chromatography |
| Molecular Weight | ~212.05 g/mol [1] | Standard for small molecule purification; easily monitored by TLC. |
| Structure | Fused heterocyclic aromatic system containing basic nitrogen atoms. | The pyridine and pyrazole nitrogen atoms are basic and can interact strongly with acidic silica gel, leading to peak tailing.[2] |
| Polarity | Moderately polar. The LogP of similar structures is ~1.5-1.9.[1][3] | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Requires a mobile phase of intermediate polarity. |
| Stability | Potentially sensitive to highly acidic conditions.[4] | Standard silica gel is acidic and may cause degradation or irreversible adsorption. A stability test is crucial.[5] |
The Pre-Column Workflow: Thin-Layer Chromatography (TLC)
Never run a column without first optimizing the separation on a TLC plate. This small-scale experiment saves significant time, solvent, and sample.
Core Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of 0.20 - 0.35 . This range typically provides the best balance for separation from impurities on a column.[6]
Step-by-Step TLC Analysis:
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM). Spot it onto a silica gel TLC plate.
-
Solvent System Development:
-
Start with a binary system, typically a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate.
-
Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the polar solvent (e.g., 7:3, 1:1) until the desired Rf is achieved.
-
-
The Basic Modifier Test (Critical): Run two identical TLC plates. On one, use the optimized solvent system. On the second, use the same solvent system but add 0.5-1% triethylamine (TEA) or ammonium hydroxide.[2]
-
Observation: Compare the spots. If the spot on the TEA-modified plate is tighter, less streaky, and has a slightly higher Rf, it confirms that the compound is interacting with the acidic silica. This indicates that a basic modifier will be essential for the column.[2]
-
-
Stability Check: Spot the compound on a TLC plate and leave it on the bench for 1-2 hours. Then, elute the plate. If new spots appear or the original spot diminishes, your compound may be unstable on silica.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most common and cost-effective choice. However, due to its acidic nature (from surface silanol groups, Si-OH), it can cause issues with basic compounds like pyrazolopyridines.[7]
-
Standard Silica Gel: Use this if your TLC analysis shows minimal tailing, especially after adding a basic modifier to the mobile phase.
-
Deactivated Silica Gel: This is the preferred option to prevent peak tailing and potential degradation. You can buy it pre-treated or deactivate it yourself by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2][8]
-
Neutral Alumina: A viable alternative if your compound proves to be highly sensitive to silica gel. Alumina is slightly basic and can be effective for purifying amines and other basic heterocycles.[7] Always perform a TLC analysis on an alumina plate first to ensure compatibility.
Q2: How do I choose the best mobile phase (eluent)?
A2: The mobile phase is determined by your preliminary TLC analysis. The goal is to select a solvent system that effectively separates your target compound from its impurities.[9]
-
Common Systems: Hexane/Ethyl Acetate and Dichloromethane/Methanol are the two most common solvent systems for compounds of this polarity.[6]
-
The Role of the Basic Modifier: For this compound, incorporating a basic modifier like 0.5-1% triethylamine (TEA) into your mobile phase is highly recommended.[6] The TEA acts as a competitive base, binding to the acidic silanol sites on the silica gel. This prevents the pyrazolopyridine nitrogens from adsorbing too strongly, resulting in symmetrical peaks and improved recovery.[2]
Q3: Should I use wet or dry loading?
A3: The choice depends on the solubility of your crude sample.
-
Wet Loading: This is the standard method. Dissolve your crude material in the minimum amount of solvent (preferably the mobile phase itself or a less polar solvent like DCM).[10] Carefully apply this solution to the top of the column. This method is fast and effective if your compound is readily soluble.
-
Dry Loading: This method is superior when your compound has poor solubility in the mobile phase or when you need to use a highly polar solvent (like pure methanol) for dissolution.[10] To dry load, dissolve your crude product, add a small amount of silica gel to the solution, and evaporate the solvent until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[10] This technique prevents band broadening caused by using a strong dissolution solvent.
Section 3: Detailed Protocol for Column Chromatography
This protocol assumes a standard purification of ~500 mg of crude material on silica gel.
Materials:
-
Glass column (approx. 2-3 cm diameter)
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase (e.g., 7:3 Hexane:EtOAc + 1% TEA, as determined by TLC)
-
Sand (washed)
-
Collection tubes, TLC plates, UV lamp
Step-by-Step Methodology:
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry by mixing silica gel with your initial, least polar mobile phase. The consistency should be like a milkshake, easily pourable but not too dilute.
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to help the silica pack evenly and release any trapped air bubbles.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.
-
Add a final, thin layer of sand on top of the packed silica to protect the surface during solvent and sample addition.
-
-
Sample Loading (Wet Method):
-
Dissolve the crude this compound in the absolute minimum volume of DCM or the mobile phase.
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Using a pipette, carefully and evenly apply the dissolved sample to the sand.
-
Open the stopcock and allow the sample to absorb completely onto the silica bed. "Wash" the sides of the column with a tiny amount of solvent and allow this to absorb as well.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure (using a pump or bulb) to begin eluting the solvent through the column at a steady drip rate.
-
If separating difficult impurities, consider starting with a slightly less polar mobile phase than your target Rf system and gradually increasing the polarity (gradient elution).[8]
-
-
Fraction Collection & Analysis:
-
Begin collecting fractions immediately.
-
Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing them under a UV lamp.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Section 4: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of basic heterocyclic compounds.
// Problems tailing [label="Poor Peak Shape\n(Tailing/Streaking)", fillcolor="#FBBC05", fontcolor="#202124"]; no_recovery [label="Low or No Recovery\nof Compound", fillcolor="#FBBC05", fontcolor="#202124"]; poor_sep [label="Poor Separation\n(Co-elution)", fillcolor="#FBBC05", fontcolor="#202124"];
start -> tailing; start -> no_recovery; start -> poor_sep;
// Tailing Solutions tailing_cause [label="Cause: Strong acid-base\ninteraction with silica", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; tailing_sol1 [label="Solution 1:\nAdd 0.5-1% Triethylamine (TEA)\nor NH4OH to mobile phase.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; tailing_sol2 [label="Solution 2:\nUse a deactivated stationary phase\n(Neutral Alumina or pre-treated silica).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
tailing -> tailing_cause; tailing_cause -> tailing_sol1 [label="Primary Fix"]; tailing_cause -> tailing_sol2 [label="Alternative"];
// No Recovery Solutions recovery_cause1 [label="Cause: Irreversible adsorption\nor decomposition on silica.", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recovery_cause2 [label="Cause: Compound is too polar\nand stuck on the column.", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
no_recovery -> recovery_cause1; no_recovery -> recovery_cause2;
recovery_sol1 [label="Solution:\nUse deactivated silica/alumina.\nCheck compound stability on a TLC plate first.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; recovery_sol2 [label="Solution:\nFlush column with a more polar solvent\n(e.g., 5-10% MeOH in DCM).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
recovery_cause1 -> recovery_sol1; recovery_cause2 -> recovery_sol2;
// Poor Separation Solutions sep_cause1 [label="Cause: Mobile phase polarity\nis incorrect.", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sep_sol1 [label="Solution:\nRe-optimize Rf on TLC.\nUse a shallower gradient elution.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sep_cause2 [label="Cause: Column is overloaded.", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sep_sol2 [label="Solution:\nUse less crude material relative\nto silica (1:50 to 1:100 ratio).", shape=box, fillcolor="#34A855", fontcolor="#FFFFFF"];
poor_sep -> sep_cause1; poor_sep -> sep_cause2; sep_cause1 -> sep_sol1; sep_cause2 -> sep_sol2; } enddot
Caption: Troubleshooting workflow for common column chromatography issues.
Q&A Troubleshooting:
-
Q: My compound is streaking badly down the column and my collected fractions are still impure. What's happening?
-
A: This is a classic sign of strong interaction with the acidic silica gel.[11] The "streaking" or "tailing" means that your basic compound is binding tightly to the stationary phase and not eluting cleanly. The primary solution is to add a basic modifier like 0.5-1% triethylamine to your eluent. This neutralizes the active sites on the silica, allowing your compound to travel down the column in a much tighter band.[2]
-
-
Q: I ran my column, but I got very little of my compound back. Where did it go?
-
A: There are two likely culprits. First, your compound may have irreversibly adsorbed to the silica gel, which can happen with very basic compounds on highly acidic silica.[5] Second, your compound may have decomposed on the column.[5] Before your next attempt, perform a stability test by spotting your compound on a silica TLC plate and letting it sit for an hour before developing. If a new spot appears or the old one fades, you have a stability issue. In this case, you must use a deactivated stationary phase like neutral alumina or TEA-treated silica and run the column as quickly as possible.[5][7]
-
-
Q: My TLC showed two clean spots, but on the column, they are eluting together. Why?
-
A: This often happens when the mobile phase is too polar, causing all components to move too quickly down the column with little interaction with the stationary phase. Try re-developing your mobile phase on TLC to achieve a lower Rf (0.15-0.20) for your target compound.[8] Then, run the column using a gradient elution, starting with an even less polar solvent and slowly increasing the polarity. This will help "resolve" the two compounds from each other. Also, ensure you have not overloaded the column; a good rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
References
- 1. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | C7H6BrN3 | CID 278149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo-1H-pyrazolo[4,3-c]pyridine | C6H4BrN3 | CID 70700562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
"6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" solubility issues and solutions
Welcome to the technical support guide for 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet significant challenge of its solubility. Given that many novel heterocyclic compounds exhibit poor aqueous solubility, this guide offers a logical, science-backed framework for troubleshooting issues and successfully formulating this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
A1: Understanding the key physicochemical properties is the first step in predicting and troubleshooting solubility. The structure, featuring a fused pyrazolopyridine core with bromo and methyl substituents, suggests it is a relatively rigid, hydrophobic molecule with limited aqueous solubility. Key parameters are summarized below.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₇H₆BrN₃ | - |
| Molecular Weight | 212.05 g/mol | Moderate molecular weight. |
| Calculated LogP | 1.72 | A positive LogP indicates a preference for a nonpolar (oily) environment over water, suggesting poor aqueous solubility.[1] |
| Hydrogen Bond Donors | 1 (from the pyrazole -NH) | Capable of donating one hydrogen bond. |
| Hydrogen Bond Acceptors | 2 (from the pyridine and pyrazole nitrogens) | Capable of accepting two hydrogen bonds.[1] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | A relatively low TPSA suggests moderate membrane permeability but contributes to lower aqueous solubility.[1] |
Based on these properties, the compound is expected to be poorly soluble in water and require organic solvents or specialized formulation strategies for dissolution.
Q2: In which common laboratory solvents should I start my solubility tests?
A2: Given its predicted hydrophobic nature, initial solubility screening should begin with polar aprotic organic solvents. A good starting point is:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol or Methanol
It is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before performing serial dilutions into your aqueous assay buffer.[2] This approach helps prevent immediate precipitation.
Q3: Why is solubility so critical for my research?
A3: Drug solubility is a fundamental parameter that directly impacts bioavailability and, consequently, the therapeutic efficacy of a compound.[3][4] For in vitro assays, undissolved compound can lead to inaccurate and irreproducible results. For in vivo studies, poor solubility can result in low absorption and suboptimal exposure at the target site.[5] Addressing solubility issues early in development saves time, resources, and prevents promising candidates from being prematurely discarded.[6]
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable, step-by-step solutions.
Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I prevent this?
This is a classic and frequent problem for poorly soluble compounds, often called "crashing out." It occurs because the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit.
Root Cause Analysis & Solution Workflow:
// Node Definitions start [label="Precipitation Observed\n(DMSO stock -> Aqueous Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the final DMSO\nconcentration > 1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Reduce DMSO to <0.5-1%.\nHigh organic content can cause\n'salting out' or cellular toxicity.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the final compound\nconcentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Lower the final concentration.\nPerform a dose-response experiment\nto find the max soluble concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Can assay conditions be modified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Introduce a solubilizing excipient.\nConsider surfactants (e.g., Tween® 80)\nor cyclodextrins.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Stable Solution Achieved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> s1 [label="Yes"]; s1 -> q2; q1 -> q2 [label="No"]; q2 -> s2 [label="Yes"]; s2 -> q3; q2 -> q3 [label="No"]; q3 -> s3 [label="Yes"]; q3 -> end_node [label="No (Re-evaluate)"]; s3 -> end_node; } enddot Caption: Solubility Troubleshooting Workflow.
Detailed Steps:
-
Optimize Co-Solvent Percentage: The final concentration of DMSO in your assay should ideally be below 1%, and always as low as possible, to avoid solvent-induced artifacts in biological systems.[2]
-
Lower the Final Compound Concentration: Your target concentration may simply be too high. Determine the maximum kinetic solubility in your final buffer to establish a workable concentration range.
-
Incorporate Solubilizing Excipients: If modifying concentrations isn't an option, consider adding excipients to the aqueous buffer.
-
Surfactants: Non-ionic surfactants like polysorbates (Tween® series) or poloxamers can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3] Start with a low concentration (e.g., 0.01-0.1%).
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[7]
-
Issue 2: I need to prepare an aqueous stock for an animal study, and DMSO is not a suitable vehicle. What are my options?
For in vivo studies, formulation strategies must be biocompatible and effective at delivering the drug.
Solution 1: pH Modification
The pyrazolopyridine structure contains basic nitrogen atoms. Protonating these sites by lowering the pH can create a salt form of the compound, which is often significantly more water-soluble.
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range).
-
Addition of Compound: Add an excess amount of this compound to a small, fixed volume of each buffer in separate vials. Ensure solid material is visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter compatible with your compound).
-
Quantification: Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot solubility (e.g., in µg/mL) versus pH. A significant increase in solubility at lower pH values indicates that an acidic formulation is a viable strategy. The use of pH to enhance solubility is a well-established technique.[3][8]
Solution 2: Advanced Formulation Approaches
If simple pH adjustment is insufficient, more advanced drug delivery systems may be required. These are often developed in collaboration with formulation specialists.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[9] These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state within a polymer matrix can dramatically improve dissolution rates and solubility.[10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[9]
Issue 3: My results are inconsistent. Could solubility be the cause?
A3: Absolutely. Inconsistent results are a hallmark of a compound that is not fully dissolved. If even a small, invisible fraction of your compound is in suspension rather than solution, the actual concentration delivered to the target can vary between experiments, leading to poor reproducibility.
Protocol: Systematic Solvent Screening for Stock Solutions
To ensure you have a reliable and stable stock solution, a systematic screening process is recommended.
-
Select Solvents: Choose a small, diverse set of solvents. Recommended: DMSO, DMF, Ethanol, Propylene Glycol, PEG 400.
-
Prepare Slurries: Weigh out a fixed amount of your compound (e.g., 5 mg) into several glass vials.
-
Titrate with Solvent: Add a chosen solvent to the first vial in small, precise increments (e.g., 25 µL). After each addition, vortex and visually inspect for complete dissolution.
-
Record Volume: Note the total volume of solvent required to completely dissolve the compound.
-
Calculate Solubility: Calculate the approximate solubility in mg/mL.
-
Check Stability: Once dissolved, let the top concentration stand at room temperature for 2 hours and at 4°C for 24 hours. Check for any signs of precipitation or crystallization.
-
Select Best Solvent: Choose the solvent that provides the highest solubility and best stability for your stock solution.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. contractpharma.com [contractpharma.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. tabletingtechnology.com [tabletingtechnology.com]
Technical Support Center: Synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.
Overview of the Primary Synthetic Challenge
The synthesis of pyrazolo[4,3-b]pyridines is a cornerstone for the development of various kinase inhibitors and other pharmaceutically important molecules.[1] However, the path to obtaining pure this compound is often marked by challenges such as low yields, difficult purifications, and the formation of stubborn side products. The most common strategies involve the construction of the pyrazole ring onto a pre-existing, functionalized pyridine core.[2][3] This guide focuses on a prevalent and effective method: the cyclization of a substituted aminopyridine precursor with a hydrazine source. Understanding the nuances of this transformation is key to optimizing your outcomes.
Recommended Synthetic Protocol: A Validated Starting Point
This protocol consolidates findings from established literature to provide a reliable method for synthesizing the target compound. It is designed as a self-validating workflow with integrated checkpoints.
Reaction Scheme:
Caption: General workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene (approx. 10 mL per 1 mmol of starting material), add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).
-
Activation: Stir the mixture vigorously at room temperature for 15-20 minutes. This step is crucial for the formation of a reactive intermediate.
-
Diazotization and Cyclization: Add isopentyl nitrite (2.3 eq) to the mixture. Heat the reaction to 85°C and maintain this temperature for 4-6 hours.
-
Causality: Isopentyl nitrite acts as the diazotizing agent, which is the key step initiating the intramolecular cyclization to form the pyrazole ring. The 85°C temperature provides the necessary activation energy for this cascade. A similar approach has been documented for related structures, though yields can be variable and require optimization.[4]
-
-
In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Methanol/Dichloromethane (3:97 v/v).[4] The disappearance of the starting material spot is a key indicator for proceeding to the next step.
-
Work-up: After cooling to room temperature, partition the reaction mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient elution, starting with Dichloromethane and gradually increasing the polarity with Methanol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Q1: My overall yield is consistently low (<20%). What are the most critical parameters to investigate?
Low yield is a frequent challenge, often stemming from incomplete reaction or product degradation.[4] A systematic approach is required to identify the bottleneck.
Answer:
-
Purity of Starting Material: Ensure your N-(5-bromo-2-methylpyridin-3-yl)acetamide is pure and completely dry. Impurities can interfere with the sensitive diazotization step.
-
Reagent Quality: Isopentyl nitrite degrades over time. Use a fresh bottle or an opened bottle that has been stored properly under inert gas and refrigerated. The quality of this reagent is directly proportional to your yield.
-
Temperature Control: While 85°C is a good starting point, this temperature may need fine-tuning.[4] If the reaction is sluggish (monitored by TLC), consider increasing the temperature to 90-95°C. Conversely, if you observe multiple degradation spots on the TLC, the temperature might be too high.
-
Reaction Time: The reported 4-hour reaction time is a guideline.[4] Continue to monitor the reaction by TLC every hour after the initial 4 hours. The reaction is complete only when the starting material is fully consumed. Prolonged heating after completion can lead to degradation.
Caption: Decision workflow for troubleshooting low yields.
Q2: My TLC plate shows multiple spots close to my product spot, making purification difficult. What are the likely side products?
Answer:
The presence of multiple spots indicates the formation of side products or the presence of unreacted intermediates.
-
Incomplete Cyclization: A common issue is the formation of a stable diazonium salt intermediate that does not fully cyclize. This can often be resolved by increasing the reaction time or temperature slightly.
-
Positional Isomers (Regioisomers): While the specified starting material should theoretically lead to a single regioisomer, impurities in the starting material or unexpected rearrangements could lead to isomeric products. This is a more significant issue in syntheses starting from non-symmetrical 1,3-dicarbonyl compounds.[2][5]
-
Hydrolysis of Bromo Group: Although less common under these conditions, prolonged reaction times in the presence of water (from reagents or atmosphere) could potentially lead to debromination or hydrolysis, though this is more prevalent in palladium-catalyzed reactions.
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation, which can sometimes occur as a minor side reaction.
To address this, ensure a completely anhydrous reaction setup (use dry solvents and an inert atmosphere) and focus on optimizing the reaction time to avoid prolonged heating after the main product has formed.
Q3: The final purification by column chromatography results in significant product loss. What can I do to improve recovery?
Answer:
Product loss during chromatography is often due to the compound's properties or suboptimal technique.
-
Silica Gel Acidity: The pyrazolo[4,3-b]pyridine core has basic nitrogen atoms that can strongly adhere to standard acidic silica gel, leading to tailing and poor recovery. Try neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%).
-
Alternative Sorbents: If tailing persists, consider switching to a different stationary phase like neutral alumina.
-
Crystallization: The crude product may be amenable to crystallization, which can be a highly effective purification method that avoids chromatography altogether. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Loading Technique: Use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your column. This often results in sharper bands and better separation compared to loading the sample dissolved in a liquid.
Q4: Can I use a different synthetic route to avoid these issues?
Answer:
Yes, alternative routes exist and may be better suited depending on the availability of starting materials and your specific experimental capabilities. A prominent alternative involves the reaction of a substituted pyridine derivative with hydrazine. For example, a known synthesis of the parent 6-bromo-1H-pyrazolo[4,3-b]pyridine starts from 5-bromo-3-fluoropyridine-2-carbaldehyde and hydrazine hydrate in ethylene glycol at 140°C.[6] Adapting this for the 3-methyl derivative would require sourcing the corresponding 3-methyl-substituted precursor. This method avoids the use of isopentyl nitrite but requires higher temperatures.
Data Summary: Comparative Reaction Conditions
The following table summarizes conditions reported for the synthesis of various pyrazolo[4,3-b]pyridine and related pyrazolopyridine structures to provide a comparative context for optimization.
| Starting Material(s) | Reagents & Solvent | Temperature (°C) | Time (h) | Reported Yield | Reference |
| N-(4-bromo-2-methylpyridin-3-yl)acetamide | K-acetate, Ac₂O, Isopentyl nitrite, Toluene | 85 | 4 | 17.35% | [4] |
| 5-bromo-3-fluoropyridine-2-carbaldehyde | Hydrazine hydrate, Ethylene glycol | 140 | 23 | Not specified, but product isolated | [6] |
| 2-chloro-3-nitropyridines | SNAr followed by Japp–Klingemann | Not specified | Not specified | Good to excellent (e.g., 85%) | [7] |
| 5-Aminopyrazoles & Alkynyl Aldehydes | Acid-catalyzed cyclization | Not specified | Not specified | High yields (e.g., 88%) | [8] |
References
- 1. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine by TLC
Welcome to the technical support center for monitoring reactions involving 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common challenges encountered during experimental work. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your chemical synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of TLC for monitoring reactions with this compound.
Q1: What are the key chemical properties of this compound that influence its behavior on TLC?
A1: Understanding the physicochemical properties of this compound is fundamental to effective TLC analysis. This compound is a heterocyclic aromatic molecule.[1][2] Its pyrazolopyridine core contains nitrogen atoms, which can act as hydrogen bond acceptors, imparting a degree of polarity. The bromine atom also contributes to the molecule's overall polarity and molecular weight (198.02 g/mol ).[1][2] The presence of the aromatic system means the compound will be UV active, which is a critical property for visualization on TLC plates.[3][4][5]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The choice of the mobile phase is crucial for achieving good separation. The goal is to find a solvent system that moves all components off the baseline with Retention Factor (Rf) values ideally between 0.15 and 0.85.[6] For nitrogen-containing heterocyclic compounds like this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
A common initial solvent system is a 1:1 mixture of ethyl acetate (EtOAc) and hexane.[6] You can then adjust the ratio to optimize separation. To increase the Rf value (move the spots further up the plate), you should increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[6] Conversely, to decrease the Rf, decrease the polarity of the eluent.[6]
For basic compounds containing nitrogen, adding a small amount of a base like triethylamine (Et₃N) (0.1–2.0%) or ammonia in methanol to the solvent system can improve spot shape and prevent streaking.[6][7]
Q3: My spots are not visible under the UV lamp. What should I do?
A3: While this compound is expected to be UV active due to its aromatic structure, several factors could lead to a lack of visible spots.[3][4][5]
-
Concentration: Your sample may be too dilute. Try concentrating the sample or spotting the TLC plate multiple times in the same location, ensuring the solvent dries completely between applications.[7][8][9]
-
UV Wavelength: Ensure you are using a short-wave UV lamp (254 nm), as this is typically where aromatic compounds absorb.[3][4][10]
-
Alternative Visualization: If UV light fails, other visualization techniques can be employed. Iodine vapor is a common and effective method for many organic compounds, especially those with aromatic rings.[3][4][11] Stains like potassium permanganate can also be used, which react with oxidizable functional groups.[11]
Q4: How is the Retention Factor (Rf) value calculated and what does it signify?
A4: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin (the initial spotting line).[12][13][14]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound under a specific set of TLC conditions (adsorbent, mobile phase, temperature).[12] A lower Rf value indicates that the compound is more polar and has a stronger affinity for the stationary phase (the silica gel on the TLC plate).[12][15] Conversely, a higher Rf value suggests a less polar compound that interacts more strongly with the mobile phase.[13][15]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your TLC experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated (overloaded).2. The compound is interacting too strongly with the silica gel (stationary phase).3. The solvent system is inappropriate. | 1. Dilute your sample solution and re-spot the TLC plate.[7][9][16]2. For basic compounds like pyrazolopyridines, add a small amount of triethylamine (0.1-2.0%) or a few drops of ammonia in methanol to the mobile phase to improve spot shape.[6][7]3. Experiment with a different solvent system, potentially one with a slightly higher polarity.[9] |
| Spots Remain at the Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compound up the plate. | Increase the polarity of your eluent. You can do this by increasing the proportion of the more polar solvent in your mixture or by choosing a more polar solvent altogether.[7][15] |
| Spots Run with the Solvent Front (Rf ≈ 1) | The mobile phase is too polar, causing the compound to have a very low affinity for the stationary phase. | Decrease the polarity of your mobile phase. This can be achieved by increasing the proportion of the non-polar solvent in your mixture or selecting a less polar solvent system.[7][15] |
| Poor Separation of Reactant and Product | The reactant and product have very similar polarities and thus similar Rf values. | 1. Try a different solvent system. Sometimes a small change in the solvent composition can significantly improve separation.2. Use a co-spot. A co-spot is a lane on the TLC plate where you spot both the reaction mixture and the starting material. If the reaction is complete, you should see only one spot for the product. If the reaction is incomplete, you will see two distinct spots (or a "snowman" shape if they are very close).[17] |
| Smearing from High-Boiling Point Solvents | High-boiling point reaction solvents (e.g., DMF, DMSO, pyridine) can cause significant streaking on the TLC plate. | After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the high-boiling point solvent before developing the plate.[17] |
Section 3: Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a light line across the plate about 1 cm from the bottom. This will be your origin line.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). The concentration should be roughly 1%.[8]
-
Spotting: Use a capillary tube to spot a small amount of your prepared sample onto the origin line. Keep the spots small (2-3 mm in diameter) for better resolution.[12] It is also recommended to spot the starting material and a co-spot of the reaction mixture and starting material on the same plate for comparison.
-
Development: Place a small amount of your chosen mobile phase into a developing chamber (a beaker with a watch glass cover works well). The solvent level should be below the origin line on your TLC plate.[8] Carefully place the TLC plate into the chamber and cover it.
-
Elution: Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[6]
-
Marking: Immediately mark the solvent front with a pencil, as it can evaporate quickly.[15]
-
Visualization: View the plate under a short-wave UV lamp (254 nm) in a dark environment.[4] Circle the visible spots with a pencil. If spots are not visible, proceed to an alternative visualization method like an iodine chamber.
Protocol 2: Visualization with Iodine
-
Prepare the Iodine Chamber: Place a few crystals of iodine in a sealed chamber (a jar with a lid). The iodine will sublime, creating iodine vapor.[3][4]
-
Develop the Plate: Place the dried, developed TLC plate into the iodine chamber.
-
Observe: Most organic compounds will form a colored complex with iodine, appearing as yellow-brown spots.[3][4]
-
Document: The spots will fade as the iodine evaporates, so it is important to circle them with a pencil immediately after they appear.[4]
Section 4: Visual Workflows and Diagrams
TLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common TLC issues.
Rf Value and Polarity Relationship
Caption: The relationship between compound polarity and its resulting Rf value.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. youtube.com [youtube.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Khan Academy [khanacademy.org]
- 14. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. microbiozindia.com [microbiozindia.com]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Palladium Catalyst Removal from 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical step of removing residual palladium to meet stringent purity requirements for active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Palladium Removal in N-Heterocyclic Systems
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are indispensable tools for the synthesis of complex molecules in pharmaceutical development.[1][2] However, the removal of the palladium catalyst post-reaction is a significant challenge, particularly when working with nitrogen-containing heterocyclic compounds like this compound. The basic nitrogen atoms in the pyrazolopyridine core of the product can chelate with residual palladium species, making them difficult to remove by standard purification methods.[3][4]
Regulatory bodies like the European Medicines Agency (EMA) have set strict limits on elemental impurities in drug products, with palladium levels often needing to be below 10 ppm.[5][6] This guide provides a systematic approach to troubleshooting and optimizing palladium removal from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common forms of palladium residue I should expect in my reaction mixture?
After a cross-coupling reaction, residual palladium can exist in several forms:
-
Heterogeneous Pd(0): Often appearing as black or dark brown particulates, this is the easiest form to remove by filtration.
-
Homogeneous (Soluble) Pd(0) and Pd(II) species: These are dissolved in the reaction mixture and will pass through standard filters. Their presence is a primary reason for high residual palladium levels after initial work-up.
-
Palladium-Ligand Complexes: The phosphine or N-heterocyclic carbene (NHC) ligands used in the reaction can form stable, soluble complexes with palladium.[7]
-
Product-Palladium Chelates: The nitrogen atoms in your 6-substituted-3-methyl-1H-pyrazolo[4,3-b]pyridine product can coordinate to palladium, effectively "trapping" it in the product fraction.
Q2: I performed a simple filtration through Celite, but my palladium levels are still high. Why?
Filtration through a pad of Celite is effective for removing heterogeneous palladium black. However, it will not remove soluble palladium species.[8] If you observe a clear but still contaminated filtrate, it is highly likely that you have soluble palladium in your mixture.
Q3: What are the main strategies for removing soluble palladium species?
The most common and effective methods for removing soluble palladium include:
-
Adsorption on Activated Carbon: A cost-effective method, but it can sometimes lead to product loss through non-specific adsorption.[5][9]
-
Metal Scavengers: These are materials functionalized with groups that have a high affinity for palladium. They can be silica-based or polymer-based and come with various functionalities (e.g., thiol, triaminotriazine (TMT)).[1]
-
Crystallization: This can be an effective final purification step, but in some cases, palladium impurities can co-crystallize with the product.[1]
Q4: How do I choose the right palladium scavenger for my product?
The choice of scavenger depends on several factors:
-
The nature of your product: The polarity and functional groups of your final compound can influence its interaction with the scavenger. For polar, N-heterocyclic compounds, it's crucial to select a scavenger that has a high affinity for palladium but a low affinity for your product to minimize yield loss.[5]
-
The solvent system: Scavenger efficiency can be solvent-dependent.[1]
-
The suspected palladium species: Different scavengers have varying affinities for different oxidation states of palladium. Thiol-based scavengers are generally effective for a range of palladium species.
Troubleshooting Guides
This section provides a structured approach to common problems encountered during palladium removal.
Problem 1: High Palladium Levels After Initial Work-up and Filtration
Symptoms:
-
The product is isolated, but Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis shows palladium levels significantly above the desired limit (e.g., >100 ppm).
-
The product may have a slight greyish or yellowish tint.
Logical Troubleshooting Workflow:
Decision-making for Palladium Removal.
Step-by-Step Solutions:
-
Activated Carbon Treatment:
-
Rationale: Activated carbon has a large surface area and can adsorb a wide range of organic and metallic impurities. It is a good first-line approach due to its low cost.
-
Protocol:
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture).
-
Add 5-10 wt% of activated carbon relative to your product mass.
-
Stir the slurry at room temperature for 2-4 hours. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but be mindful of product stability.
-
Filter the mixture through a pad of Celite to remove the carbon. Wash the Celite pad thoroughly with fresh solvent to recover your product.
-
Concentrate the filtrate and analyze for residual palladium.
-
-
Troubleshooting:
-
Product Loss: If you experience significant product loss, reduce the amount of carbon or the treatment time.
-
Ineffective Removal: If palladium levels remain high, the palladium species may not be readily adsorbed by carbon, and a more specific scavenger is needed.
-
-
-
Metal Scavenger Screening:
-
Rationale: Metal scavengers offer a more targeted approach by using functional groups with high affinity for palladium.[1] This can lead to more efficient removal and lower product loss compared to activated carbon.
-
Recommended Scavengers for N-Heterocyclic Products:
-
Thiol-functionalized silica: Effective for a broad range of palladium species.
-
Triaminotriazine (TMT)-functionalized silica or polymer: Known for high efficiency in removing palladium.[1]
-
-
Screening Protocol:
-
Divide your crude product into smaller, equal batches.
-
To each batch, add a different scavenger (e.g., a thiol-based and a TMT-based scavenger) at a loading of 10-20 wt%.
-
Stir the mixtures at room temperature for 4-16 hours.
-
Filter to remove the scavenger, wash with solvent, and concentrate.
-
Analyze the palladium content of each batch to identify the most effective scavenger.
-
-
Problem 2: Product Loss During Scavenging
Symptoms:
-
Palladium levels are successfully reduced, but the final product yield is unacceptably low.
Causes and Solutions:
-
Non-specific binding of the product to the scavenger:
-
Solution: Reduce the amount of scavenger used. Optimize the scavenger loading by testing a range of concentrations (e.g., 2, 5, and 10 wt%). Also, ensure thorough washing of the scavenger with fresh solvent after filtration to recover any adsorbed product.
-
-
The product has a high affinity for the scavenger:
-
Solution: Try a different type of scavenger. For example, if you are using a silica-based scavenger, consider a polymer-based one, or vice-versa. The different backbone may have a lower affinity for your product.
-
Experimental Protocols
Protocol 1: General Procedure for Filtration through Celite
-
Set up a Büchner or sintered glass funnel.
-
Place a piece of filter paper that fits the funnel snugly at the bottom.
-
Add a 1-2 cm layer of Celite on top of the filter paper and gently compact it to form a flat bed.
-
Wet the Celite pad with the solvent used in your reaction mixture.
-
Dilute your reaction mixture with a suitable solvent to reduce its viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite bed under gentle vacuum.
-
Wash the Celite pad with fresh solvent to ensure all the product is collected in the filtrate.
Protocol 2: Optimized Palladium Scavenging using a Thiol-Functionalized Silica Gel
-
After the reaction is complete, perform an initial filtration through Celite (Protocol 1) to remove any heterogeneous palladium.
-
Concentrate the filtrate to obtain the crude product.
-
Dissolve the crude product in an appropriate solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Add the thiol-functionalized silica scavenger (typically 5-15 equivalents based on the initial palladium loading).
-
Stir the mixture at room temperature for 12-24 hours. The optimal time should be determined experimentally.
-
Filter off the scavenger and wash it thoroughly with the solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Submit a sample for ICP-MS analysis to quantify the final palladium concentration.
Quantitative Data Summary Table
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Notes |
| Filtration (Celite) | 1500 | 850 | >95% | Effective only for heterogeneous Pd. |
| Activated Carbon (10 wt%) | 850 | 120 | ~80% | Moderate effectiveness, some product loss. |
| Thiol Scavenger (10 eq) | 850 | <10 | ~90% | Highly effective for N-heterocyclic products. |
| TMT Scavenger (10 eq) | 850 | <5 | ~88% | Very high efficiency, may require optimization to minimize product loss. |
Note: The values in this table are representative and can vary depending on the specific reaction conditions and the nature of the product.
Visualization of Workflow
Workflow for Palladium Removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to ensure the successful and efficient synthesis of your target molecule.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors. Its structural motif is prevalent in molecules targeting a range of diseases, making its efficient and scalable synthesis a critical aspect of drug discovery and development. However, transitioning from lab-scale synthesis to larger-scale production can present a unique set of challenges. This guide aims to address these potential hurdles with practical solutions and a deep dive into the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Starting Materials and Initial Reaction Setup
Question 1: What is a common and reliable synthetic route for the gram-scale synthesis of this compound?
A robust and frequently employed route involves a cyclization reaction between a substituted pyridine precursor and a hydrazine derivative. A common starting point is the reaction of a suitable 2-halopyridine-3-carbaldehyde or a related derivative with hydrazine hydrate.[1] The subsequent steps would involve the introduction of the methyl group and the bromine atom at the desired positions.
Question 2: I am observing low yields in the initial cyclization step. What are the likely causes and how can I improve it?
Low yields in the initial pyrazole ring formation are often attributed to several factors. Here's a troubleshooting workflow:
-
Purity of Starting Materials: Ensure the purity of your pyridine precursor and hydrazine hydrate. Impurities can lead to unwanted side reactions.
-
Reaction Temperature: The reaction temperature is critical. Running the reaction at too low a temperature may result in an incomplete reaction, while excessive heat can lead to decomposition of the starting materials or products. Experiment with a temperature gradient to find the optimal condition.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or ethylene glycol are often used.[1] Consider screening different solvents to find the one that provides the best solubility for your starting materials and facilitates the reaction.
-
Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess can lead to the formation of byproducts. Carefully optimize the stoichiometry.
Question 3: Are there any significant safety concerns I should be aware of when working with hydrazine hydrate?
Yes, hydrazine and its aqueous solutions are hazardous materials and must be handled with extreme caution.[2]
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[2][3][4][5] It can be absorbed through the skin and is harmful if inhaled or ingested.[2][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammability and Explosivity: Anhydrous hydrazine is highly flammable and can be explosive.[2][6] While aqueous solutions are less hazardous, they can still pose a fire risk, especially at higher concentrations and temperatures.[2] Avoid contact with oxidizing agents and heat sources.
-
Handling: Use dilute aqueous solutions of hydrazine whenever possible to mitigate the risks.[2]
Table 1: Safety Profile of Hydrazine
| Property | Hazard | Precautionary Measures |
| Toxicity | Highly toxic, suspected carcinogen[2][3][4][5] | Work in a fume hood, use appropriate PPE. |
| Flammability | Flammable, especially anhydrous form[2][6] | Avoid heat, sparks, and open flames. |
| Reactivity | Can decompose violently with catalysts[2] | Avoid contact with incompatible materials. |
II. Bromination Step Challenges
Question 4: I am struggling with regioselectivity during the bromination of the pyrazolopyridine core. How can I control the position of bromination?
Achieving regioselective bromination on the pyrazolopyridine scaffold is a common challenge. The electronic nature of the fused ring system influences the position of electrophilic attack.
-
Choice of Brominating Agent: The reactivity of the brominating agent is key. Milder brominating agents like N-bromosuccinimide (NBS) often provide better regioselectivity compared to harsher reagents like liquid bromine.
-
Reaction Conditions: Temperature and solvent can influence the outcome. Running the reaction at lower temperatures can enhance selectivity. Non-polar solvents may also favor a specific regioisomer.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block more reactive positions on the ring, directing the bromination to the desired carbon.
dot
Caption: Decision workflow for achieving regioselective bromination.
Question 5: My bromination reaction is sluggish and gives a low conversion. What can I do to drive the reaction to completion?
A sluggish bromination reaction can be frustrating during scale-up. Here are some strategies to improve the conversion rate:
-
Catalyst: For less reactive substrates, the addition of a catalytic amount of a Lewis acid or a protic acid can activate the brominating agent and the substrate.
-
Reaction Time and Temperature: Increasing the reaction time or cautiously raising the temperature can improve the conversion. However, be mindful of potential side reactions at higher temperatures.
-
Stoichiometry of Brominating Agent: A slight excess of the brominating agent (e.g., 1.1-1.2 equivalents of NBS) can help drive the reaction to completion. However, a large excess can lead to di-brominated byproducts.
III. Purification and Characterization
Question 6: The crude product after bromination is a complex mixture. What are the most effective purification techniques for this compound?
Purification of brominated heterocyclic compounds can be challenging due to the presence of regioisomers and over-brominated species. A multi-step purification strategy is often necessary.
-
Crystallization: If the desired product is a solid, crystallization is an excellent method for purification on a large scale.[7] Screen various solvent systems to find one that provides good solubility for the desired product at elevated temperatures and poor solubility at room temperature or below.
-
Column Chromatography: For smaller scales or when crystallization is not effective, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Distillation/Sublimation: If the product is sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be a highly effective purification method, especially for removing non-volatile impurities.[7][8]
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Crystallization | Scalable, cost-effective, high purity. | Product must be a solid, requires suitable solvent. | Large-scale purification of solid products. |
| Column Chromatography | High resolution, versatile. | Time-consuming, uses large solvent volumes. | Small to medium scale, separating close-boiling isomers. |
| Distillation/Sublimation | Effective for volatile compounds, removes non-volatile impurities. | Product must be thermally stable and volatile. | Purification of thermally stable, volatile compounds. |
Question 7: I am having difficulty distinguishing between the desired 6-bromo isomer and other regioisomers by TLC. What characterization techniques can I use for confirmation?
unambiguous identification of regioisomers requires more sophisticated analytical techniques than thin-layer chromatography (TLC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each regioisomer. 2D NMR techniques like COSY, HSQC, and HMBC can provide definitive structural assignments.
-
Mass Spectrometry (MS): While MS will give you the molecular weight of the brominated product, it generally cannot distinguish between regioisomers. However, fragmentation patterns in MS/MS experiments can sometimes provide clues to the substitution pattern.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides an unequivocal determination of the molecular structure.
IV. Downstream Reactions and Further Functionalization
Question 8: I want to use the this compound in a Suzuki coupling reaction. What are the key parameters to consider for a successful coupling?
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that is well-suited for the functionalization of this scaffold.[9][10][11][12][13][14]
-
Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is crucial. For heteroaryl bromides, catalysts like Pd(PPh₃)₄ or pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often give good results.
-
Base: A suitable base is required to activate the boronic acid.[14] Common bases include sodium carbonate, potassium carbonate, and potassium phosphate. The choice of base can depend on the stability of your substrate and the specific catalyst system used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used.[9]
dot
Caption: Key components of a successful Suzuki coupling reaction.
Question 9: Can I perform a Buchwald-Hartwig amination on this substrate? What are the potential challenges?
Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to this compound.[15][16][17][18][19]
-
Catalyst System: Similar to the Suzuki coupling, the choice of the palladium catalyst and ligand is critical. A variety of catalyst systems have been developed for the Buchwald-Hartwig reaction, and screening may be necessary to find the optimal conditions for your specific amine coupling partner.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.
-
Substrate and Amine Scope: While the reaction is generally robust, highly hindered amines or substrates with certain functional groups may require specialized catalyst systems.
Experimental Protocols
Protocol 1: General Procedure for the Bromination of 3-methyl-1H-pyrazolo[4,3-b]pyridine
-
To a solution of 3-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., 1,4-dioxane and water, 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
References
- 1. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. US3314762A - Bromine purification process - Google Patents [patents.google.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Characterization of Impurities in 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of its impurities. The methodologies described herein are grounded in established analytical principles to ensure robust and reliable results.
Troubleshooting Guide: Navigating Common Analytical Challenges
This section addresses specific issues you may encounter during the analysis of this compound, providing potential causes and systematic solutions.
Scenario 1: Unexpected Peaks in HPLC-UV Analysis
Question: I am observing unexpected peaks in my reverse-phase HPLC-UV chromatogram for a batch of this compound. How can I identify their origin?
Answer:
Unexpected peaks can arise from several sources, including process-related impurities, degradation products, or artifacts from the analytical method itself. A systematic approach is crucial for identification.
Probable Causes & Solutions:
-
Residual Starting Materials or Reagents: The synthesis of pyrazolopyridines can involve reagents like hydrazine derivatives and substituted pyridines.[1] Incomplete reaction or inefficient purification can lead to their presence in the final product.
-
Solution: Obtain reference standards for all starting materials and key intermediates. Spike your sample with these standards to see if any of the unknown peaks co-elute.
-
-
Positional Isomers: The formation of pyrazolopyridine rings can sometimes yield isomeric products. For instance, isomers of the target molecule, such as 4-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, could be present.
-
Solution: Isomers often have similar UV spectra but different retention times. Mass spectrometry (LC-MS) is invaluable here, as isomers will have the same mass-to-charge ratio (m/z) but can often be separated chromatographically.
-
-
Degradation Products: The molecule may degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH).
-
Solution: Perform forced degradation studies to intentionally generate degradation products.[2] This will help you create a "fingerprint" of potential degradants.
-
Experimental Workflow for Impurity Identification:
Caption: Workflow for identifying unknown peaks in HPLC analysis.
Scenario 2: Broad or Tailing Peaks in Chromatography
Question: My main peak for this compound is showing significant tailing. What could be the cause and how can I improve the peak shape?
Answer:
Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting Step |
| Secondary Silanol Interactions | The basic nitrogen atoms in the pyrazolopyridine ring can interact with acidic silanol groups on the silica-based stationary phase. | Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this basic compound, an acidic mobile phase (e.g., pH 2.5-3.5) is often effective. |
| Column Overload | Injecting too much sample can saturate the stationary phase. | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Buildup of strongly retained compounds on the column can affect performance. | Flush the column with a strong solvent (e.g., isopropanol) or perform a column regeneration procedure as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What are the expected process-related impurities for this compound?
While a definitive list depends on the specific synthetic route, potential impurities can be inferred. A common synthesis involves the cyclization of a substituted pyridine with a hydrazine derivative.[1] Therefore, you should consider:
-
Unreacted Starting Materials: Such as the precursor 2-amino-5-bromopyridine derivative and the hydrazine reagent.
-
Isomeric Byproducts: Formation of other pyrazolopyridine isomers.
-
Over- or Under-brominated Species: If bromination is a step in the synthesis of the pyridine starting material.
-
Residual Solvents: Such as ethanol, ethylene glycol, or DMF, which are common in these types of reactions.[3][4]
Q2: How can I confirm the presence of a bromine atom in an unknown impurity using LC-MS?
A key characteristic of bromine is its isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. In a mass spectrum, a compound containing one bromine atom will show two peaks of almost equal intensity, separated by 2 m/z units (the [M]+ and [M+2]+ peaks).[4] This distinctive pattern is a strong indicator of the presence of bromine.
Caption: Characteristic MS isotope pattern for a compound with one bromine atom.
Q3: What conditions should I use for a forced degradation study of this compound?
Forced degradation studies are essential for developing stability-indicating methods.[2][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Hydrolysis of the pyrazole or pyridine ring. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Ring opening or other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂, room temperature or gentle heat | N-oxidation of the pyridine or pyrazole nitrogen atoms. |
| Thermal Degradation | Dry heat (e.g., 105°C) for several hours | General decomposition. |
| Photolytic Degradation | Expose to UV and visible light (ICH Q1B guidelines) | Photodegradation, potentially involving the bromine atom. |
Q4: What is the best way to structurally elucidate a completely unknown impurity?
If an impurity cannot be identified by comparison to known standards, you will need to isolate it for structural elucidation.
-
Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass, allowing you to determine the elemental formula.
-
NMR Spectroscopy: This is the most powerful tool for determining the exact structure.
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Shows the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms to piece together the final structure.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is a starting point and may require optimization for your specific system and impurity profile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS Method for Mass Identification
This method can be coupled with the HPLC protocol above.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrazolo[4,3-b]pyridine scaffold is of significant interest due to its presence in molecules targeting key biological pathways. Accurate structural elucidation is the cornerstone of synthesizing novel chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used tool for this purpose.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine . We will dissect its spectral features, explain the underlying principles governing its chemical shifts and coupling patterns, and compare it with structurally related analogs to provide a comprehensive understanding for researchers in the field. This self-validating approach, grounded in established spectroscopic principles, aims to empower scientists to interpret complex spectra with confidence.
The Predicted ¹H NMR Spectrum: A Theoretical Framework
Before analyzing experimental data, a proficient scientist builds a hypothesis. Based on fundamental NMR principles, we can predict the key features of the ¹H NMR spectrum for this compound. The structure presents four distinct proton environments:
-
N-H Proton: The proton on the pyrazole nitrogen (N1) is expected to be a broad singlet, with a chemical shift that can be highly variable depending on solvent, concentration, and temperature.[1]
-
Methyl Protons (-CH₃): The three protons of the methyl group at the C3 position will appear as a sharp singlet.
-
Aromatic Protons (H5 & H7): The two protons on the pyridine ring are adjacent to each other and will appear as two distinct signals. Due to spin-spin coupling, they are expected to split each other into doublets.
The chemical shifts (δ) are governed by the electronic environment of each proton.[2] The electron-withdrawing nature of the nitrogen atoms and the bromine atom will deshield nearby protons, shifting their signals downfield (to a higher ppm value).[3][4]
Experimental ¹H NMR Data Analysis
The experimental ¹H NMR spectrum of this compound confirms our predictions. While specific values can vary slightly based on the solvent and spectrometer frequency, typical data are summarized below.[5]
Table 1: Experimental ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | ~13.5 | broad singlet | 1H | N/A |
| H7 | ~8.4 | doublet | 1H | ~2.0 |
| H5 | ~7.8 | doublet | 1H | ~2.0 |
| -CH₃ | ~2.6 | singlet | 3H | N/A |
Note: Data is typically acquired in a deuterated solvent such as DMSO-d₆.
Causality Behind the Assignments:
-
N-H Proton: The significant downfield shift (~13.5 ppm) is characteristic of an acidic proton on a nitrogen within a heteroaromatic system. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[1]
-
H7 and H5 Protons: These two aromatic protons are coupled to each other, resulting in two doublets. H7 is positioned between two electron-withdrawing centers (the pyrazole nitrogen and the pyridine nitrogen), leading to its more deshielded (downfield) position at ~8.4 ppm compared to H5 at ~7.8 ppm.
-
Methyl Protons: The singlet at ~2.6 ppm is a classic signature for a methyl group attached to an aromatic ring system.
Comparative Analysis: The Effect of Substitution
To truly understand the spectral features, a comparison with related molecules is invaluable. Here, we compare our target compound with its non-brominated parent and a chloro-substituted analog.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 3-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs
| Proton | 3-methyl-1H-pyrazolo[4,3-b]pyridine | 6-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine | This compound |
| H7 | ~8.5 (dd) | ~8.6 (d) | ~8.4 (d) |
| H6 | ~7.1 (dd) | N/A | N/A |
| H5 | ~7.7 (dd) | ~7.8 (d) | ~7.8 (d) |
| -CH₃ | ~2.6 (s) | ~2.6 (s) | ~2.6 (s) |
Note: Data for analogs are sourced from chemical databases and literature.[6]
Key Insights from Comparison:
-
Effect of the Halogen: Replacing the H6 proton in the parent compound with a halogen (Cl or Br) removes its signal and simplifies the splitting patterns of H5 and H7 from doublets of doublets (dd) to simple doublets (d).
-
Halogen Electronegativity: The bromine atom is less electronegative than chlorine. This results in slightly less deshielding of the adjacent H5 and H7 protons in the bromo-compound compared to the chloro-analog. The effect of a bromine substituent on proton chemical shifts is a combination of its electronegativity and magnetic anisotropy.[7][8]
-
Minimal Impact on -CH₃: The substitution at the C6 position is distant from the C3-methyl group. Consequently, the chemical shift of the methyl protons remains largely unaffected across the series, demonstrating the localized nature of these electronic effects.
Experimental Protocols
Acquiring high-quality NMR data is paramount. The following is a standardized, self-validating protocol for preparing a sample for ¹H NMR analysis.
Step-by-Step Sample Preparation Protocol
-
Material Weighing: Accurately weigh 5-10 mg of the solid compound.[9]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble.[10][11] For pyrazolo[4,3-b]pyridines, DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic molecules and its non-interference in the aromatic region.
-
Dissolution: Dissolve the weighed sample in a clean, dry vial with approximately 0.6-0.7 mL of the deuterated solvent.[11]
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette plugged with glass wool directly into a clean NMR tube. This removes any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.[9]
-
Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for data acquisition.
Data Acquisition Workflow
The process from sample to interpreted spectrum follows a logical sequence.
Caption: Workflow for ¹H NMR Analysis.
Structural Comparison and Rationale
The influence of the substituent at the C6 position is a key determinant of the resulting ¹H NMR spectrum. The diagram below illustrates how the presence of different groups (H, Cl, Br) alters the electronic environment and, consequently, the chemical shifts of the neighboring protons.
Caption: Impact of C6 Substitution on Proton Chemical Shifts.
Conclusion
The ¹H NMR spectrum of this compound is distinct and interpretable through the application of fundamental NMR principles. The characteristic signals for the methyl, aromatic, and N-H protons provide a unique fingerprint for structural confirmation. By comparing the spectrum to its unsubstituted and chloro-substituted analogs, we can clearly observe the deshielding effects of halogen substituents and their impact on chemical shifts and splitting patterns. This guide provides the experimental and theoretical framework necessary for researchers to confidently assign the structure of this important heterocyclic scaffold and its derivatives, ensuring the integrity and progression of their research and development efforts.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. This compound(1256794-18-9) 1H NMR spectrum [chemicalbook.com]
- 6. 1H-Pyrazolo[3,4-b]pyridine,3-methyl-(9CI)(116834-96-9) 1H NMR [m.chemicalbook.com]
- 7. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]
- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. publish.uwo.ca [publish.uwo.ca]
Mass Spectrometry of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide to Fragmentation Analysis
In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazolopyridine scaffolds are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the mass spectrometric behavior of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine , a key intermediate in the synthesis of various bioactive molecules. We will explore its fragmentation patterns under different ionization techniques and draw objective comparisons with its structural isomers and analogs to provide a comprehensive resource for researchers in the field.
Introduction: The Significance of Pyrazolopyridines and the Role of Mass Spectrometry
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. The introduction of a bromine atom and a methyl group at specific positions, as in this compound, significantly influences its physicochemical properties and metabolic fate. Mass spectrometry serves as an indispensable tool for the unambiguous identification and structural characterization of such molecules, providing critical insights into their identity, purity, and metabolic stability. This guide will focus on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a holistic view of the molecule's behavior in the gas phase.
Comparative Analytes
To provide a robust comparative analysis, we will examine the mass spectrometric behavior of the target molecule alongside two structurally related compounds:
-
Alternative 1: 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A structural isomer where the methyl group is on the pyrazole nitrogen instead of the pyrazole carbon. This comparison will highlight how the position of the methyl group influences fragmentation.
-
Alternative 2: 6-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine: An analog where the bromine atom is replaced by chlorine. This will illustrate the effect of the halogen substituent on the mass spectrum.
| Compound | Molecular Formula | Molecular Weight (monoisotopic) | Key Structural Difference from Target |
| Target: this compound | C₇H₆BrN₃ | 210.9745 u | - |
| Alternative 1: 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | C₇H₆BrN₃ | 210.9745 u | N-methylation vs. C-methylation |
| Alternative 2: 6-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine | C₇H₆ClN₃ | 167.0249 u | Bromine substituted with Chlorine |
Experimental Protocols
Detailed methodologies for acquiring mass spectra are crucial for reproducibility and data integrity.
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.
Methodology:
-
Sample Introduction: A solid probe is used to introduce approximately 1 mg of the solid sample directly into the ion source.
-
Ion Source Temperature: Maintained at 200°C to ensure sample volatilization without thermal degradation.
-
Electron Energy: Set at a standard 70 eV to induce reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the fragments based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting data is processed to generate the mass spectrum.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight.
Methodology:
-
Sample Preparation: A dilute solution of the analyte (approximately 10 µg/mL) is prepared in a 50:50 mixture of methanol and water with 0.1% formic acid to facilitate protonation.
-
Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
ESI Source Parameters:
-
Capillary Voltage: +3.5 to +4.5 kV
-
Nebulizing Gas (N₂): Flow rate of 1-2 L/min
-
Drying Gas (N₂): Temperature of 250-300°C
-
-
Mass Analyzer: A triple quadrupole or ion trap analyzer allows for tandem mass spectrometry (MS/MS) experiments to induce and analyze fragmentation of the protonated molecule.
Predicted Fragmentation Pathways and Comparative Analysis
Based on established fragmentation mechanisms for heterocyclic and halogenated compounds, we can predict the mass spectra of our target and its alternatives.
Electron Ionization (EI) Analysis
Under EI conditions, the high energy leads to the formation of a radical cation (M⁺˙) which then undergoes a series of fragmentation reactions.
Target: this compound
The molecular ion peak will exhibit a characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 211 and 213 (for ⁷⁹Br and ⁸¹Br isotopes, respectively).[1]
-
Loss of a Bromine atom: A primary fragmentation pathway will be the cleavage of the C-Br bond, resulting in a prominent fragment at m/z 132. This fragment represents the pyrazolopyridine core with a methyl group.
-
Loss of HCN: The pyrazole and pyridine rings are susceptible to the loss of hydrogen cyanide (HCN, 27 u), a common fragmentation for nitrogen-containing heterocycles.[2][3][4][5][6][7] This can occur from the molecular ion to give fragments at m/z 184/186 or from the [M-Br]⁺ fragment to yield a fragment at m/z 105.
-
Loss of a Methyl Radical: Cleavage of the C-CH₃ bond will lead to a fragment at m/z 196/198.
Predicted EI Fragmentation of this compound.
Alternative 1: 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
The molecular ion will also be at m/z 211/213.
-
Loss of a Bromine atom: Similar to the target, loss of Br• will produce a fragment at m/z 132.
-
Loss of HCN: Loss of HCN from the molecular ion will give fragments at m/z 184/186.
-
Loss of a Methyl Radical: The N-CH₃ bond is generally more labile than a C-CH₃ bond attached to an aromatic ring. Therefore, the loss of the methyl radical to form a fragment at m/z 196/198 is expected to be a more pronounced fragmentation pathway compared to the target compound.
Alternative 2: 6-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine
The molecular ion will show an isotopic pattern characteristic of one chlorine atom, with peaks at m/z 167 and 169 in an approximate 3:1 ratio.
-
Loss of a Chlorine atom: Cleavage of the C-Cl bond will result in a fragment at m/z 132.
-
Loss of HCN: Loss of HCN will lead to fragments at m/z 140/142 from the molecular ion and m/z 105 from the [M-Cl]⁺ fragment.
-
Loss of a Methyl Radical: A fragment at m/z 152/154 will be observed due to the loss of a methyl radical.
| Ionization Mode | Compound | Predicted Molecular Ion (m/z) | Key Predicted Fragments (m/z) |
| EI-MS | Target | 211/213 (1:1) | 132 ([M-Br]⁺), 184/186 ([M-HCN]⁺˙), 105 ([M-Br-HCN]⁺) |
| EI-MS | Alternative 1 | 211/213 (1:1) | 132 ([M-Br]⁺), 196/198 ([M-CH₃]⁺˙, more intense), 184/186 |
| EI-MS | Alternative 2 | 167/169 (3:1) | 132 ([M-Cl]⁺), 140/142 ([M-HCN]⁺˙), 105 ([M-Cl-HCN]⁺) |
Electrospray Ionization (ESI) Analysis
ESI, being a soft ionization technique, will primarily yield the protonated molecule [M+H]+. Tandem MS (MS/MS) is required to induce fragmentation.
General workflow for ESI-MS/MS analysis.
Target: this compound
The [M+H]+ ion will be observed at m/z 212/214.
-
Loss of HBr: A likely fragmentation in the positive ion mode is the loss of a neutral hydrogen bromide molecule, leading to a fragment at m/z 131.
-
Loss of HCN: Similar to EI, the loss of HCN from the protonated molecule can occur, yielding fragments at m/z 185/187.
Alternative 1: 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
The [M+H]+ ion will be at m/z 212/214.
-
Loss of HBr: Loss of HBr will also produce a fragment at m/z 131.
-
Loss of CH₃ radical: While less common in ESI, the lability of the N-CH₃ bond might lead to a minor fragment corresponding to the loss of a methyl radical, resulting in an odd-electron fragment at m/z 197/199.
Alternative 2: 6-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine
The [M+H]+ ion will be at m/z 168/170.
-
Loss of HCl: The primary fragmentation will be the loss of hydrogen chloride, giving a fragment at m/z 131.
-
Loss of HCN: Loss of HCN will result in fragments at m/z 141/143.
| Ionization Mode | Compound | Predicted [M+H]+ (m/z) | Key Predicted MS/MS Fragments (m/z) |
| ESI-MS/MS | Target | 212/214 | 131 ([M+H-HBr]⁺), 185/187 ([M+H-HCN]⁺) |
| ESI-MS/MS | Alternative 1 | 212/214 | 131 ([M+H-HBr]⁺), 197/199 ([M+H-CH₃]⁺) |
| ESI-MS/MS | Alternative 2 | 168/170 | 131 ([M+H-HCl]⁺), 141/143 ([M+H-HCN]⁺) |
Conclusion and Future Outlook
This guide provides a predictive framework for the mass spectrometric analysis of this compound and its structural analogs. The combination of EI-MS and ESI-MS/MS provides complementary information crucial for unambiguous structure confirmation. The characteristic isotopic patterns of bromine and chlorine serve as definitive markers for their presence. Furthermore, the subtle differences in fragmentation pathways, particularly the lability of the N-methyl group in Alternative 1, can be leveraged to distinguish between isomers.
For researchers and drug development professionals, this comparative guide offers a valuable tool for interpreting mass spectral data of novel pyrazolopyridine derivatives. Future work should focus on acquiring experimental data for these specific compounds to validate these predictions and further refine our understanding of their gas-phase chemistry. Such knowledge is instrumental in accelerating the drug discovery process by enabling rapid and confident structural characterization.
References
A Comparative Guide to the Synthesis of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds
The pyrazolopyridine nucleus, a fused heterocyclic system, is a cornerstone in modern medicinal chemistry. Its isomeric forms, particularly pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, are privileged scaffolds found in a multitude of clinically relevant molecules and drug candidates, exhibiting a wide array of biological activities including kinase inhibition and antiviral effects.[1][2][3] The strategic choice of which isomer to synthesize, and the method to do so, is a critical decision in the drug discovery process, directly impacting the efficiency of lead optimization and the accessibility of novel chemical matter. This guide provides an in-depth comparison of the prevailing synthetic strategies for constructing these two vital isomers, offering experimental insights and data to inform the practicing chemist.
I. Synthesis of the Pyrazolo[4,3-b]pyridine Core: A Strategy from Functionalized Pyridines
The synthesis of the pyrazolo[4,3-b]pyridine scaffold is often approached by constructing the pyrazole ring onto a pre-existing, functionalized pyridine core.[1][4] A particularly effective and modern approach begins with readily available 2-chloro-3-nitropyridines, proceeding through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[1][4] This strategy offers a high degree of control and often results in good to excellent yields.
The causality behind this approach lies in the activation of the pyridine ring by the nitro group, which facilitates the initial SNAr reaction. The subsequent Japp-Klingemann reaction is a classic and reliable method for forming the pyrazole ring. The one-pot nature of the azo-coupling, deacylation, and cyclization steps enhances the operational simplicity and overall efficiency of the process.[1]
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine in Modern Synthesis
A Comparative Analysis of its Synthetic Utility Against Other Brominated Heterocycles
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel molecular entities with tailored properties. Among the vast arsenal of building blocks available to the synthetic chemist, brominated heterocycles serve as exceptionally versatile intermediates, poised for a variety of powerful transformations. This guide provides an in-depth technical comparison of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine against a selection of other commonly employed brominated heterocycles. Our focus will be on their relative performance in key synthetic reactions, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine, which allows it to interact with a wide range of biological targets. This structural motif is present in a number of potent and selective kinase inhibitors and other therapeutic agents. The introduction of a bromine atom at the 6-position of the 3-methyl-1H-pyrazolo[4,3-b]pyridine core provides a crucial handle for late-stage functionalization, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of a brominated heterocycle in these transformations is a critical measure of its synthetic utility. Here, we compare the performance of this compound with other representative brominated heterocycles in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organohalide, is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds. The electron-deficient nature of the pyridine ring in bromopyridines generally enhances their reactivity towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle.[1] The pyrazolo[4,3-b]pyridine system, with its fused five-membered ring, can exhibit unique electronic properties that influence its reactivity.
dot
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Table 1: Illustrative Comparison of Brominated Heterocycles in Suzuki-Miyaura Coupling
| Entry | Brominated Heterocycle | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.) | Dioxane/H₂O, 90 °C, 12 h | ~85-95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.) | Dioxane/H₂O, 90 °C, 12 h | ~90-98 |
| 3 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.) | Dioxane/H₂O, 90 °C, 12 h | ~80-90 |
| 4 | 5-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.5 equiv.) | 1,4-Dioxane/H₂O, 85-95 °C, >15 h | Moderate to Good |
| 5 | 2-Bromo-5-methylthiazole | Arylboronic acids | Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.) | DME, 80 °C, 16 h | ~70-90 |
Note: The data in this table is compiled from various literature sources and is intended for illustrative comparison. Direct, side-by-side experimental results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[2][3] The success of this reaction is highly dependent on the choice of ligand, base, and solvent. The presence of the pyrazole and pyridine nitrogen atoms in this compound can potentially coordinate to the palladium catalyst, influencing its reactivity.[4]
dot
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Table 2: Illustrative Comparison of Brominated Heterocycles in Buchwald-Hartwig Amination
| Entry | Brominated Heterocycle | Amine | Catalyst System | Conditions | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.4 equiv.) | Toluene, 100 °C, 16 h | ~75-85 |
| 2 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ (2 mol%), dppp (4 mol%), NaOt-Bu (1.4 equiv.) | Toluene, 80 °C, sealed tube | Satisfactory to quantitative |
| 3 | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.4 equiv.) | Toluene, 100 °C, 16 h | ~80-90 |
| 4 | 6-Bromoquinoline | Various amines | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.4 equiv.) | Toluene, 90-110 °C, 12-24 h | ~70-90 |
| 5 | 5-Bromo-2-phenylpyrimidine | Morpholine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₃PO₄ (2 equiv.) | Dioxane, 110 °C, 18 h | ~85-95 |
Note: The data in this table is compiled from various literature sources and is intended for illustrative comparison. Direct, side-by-side experimental results may vary.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.04 mmol) to an oven-dried Schlenk tube.
-
Add the sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction provides a powerful method for the synthesis of arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide.[5][6] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] The reactivity of brominated heterocycles in this reaction can be influenced by both electronic and steric factors.
dot
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Table 3: Illustrative Comparison of Brominated Heterocycles in Sonogashira Coupling
| Entry | Brominated Heterocycle | Alkyne | Catalyst System | Conditions | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Et₃N | DMF, 80 °C, 6 h | ~80-90 |
| 2 | 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N | DMF, 100 °C, 3 h | 72-96 |
| 3 | 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), PPh₃ (8 mol%), K₂CO₃ | Toluene, 80 °C, 24 h | ~70-80 |
| 4 | 4-Bromo-1-methylimidazole | Phenylacetylene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Cs₂CO₃ | Dioxane, 100 °C, 12 h | ~75-85 |
| 5 | 3,5-Dichloro-1,2,4-thiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N | THF, rt, 4 h | ~60-70 |
Note: The data in this table is compiled from various literature sources and is intended for illustrative comparison. Direct, side-by-side experimental results may vary.
Experimental Protocol: Sonogashira Coupling of this compound
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF (5 mL) in a Schlenk flask, add the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol) under a counterflow of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, or until completion is indicated by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile Scaffold for Discovery
This guide has provided a comparative overview of the synthetic utility of This compound in relation to other common brominated heterocycles. The data and protocols presented herein demonstrate that this pyrazolopyridine derivative is a highly effective substrate in a range of palladium-catalyzed cross-coupling reactions, offering comparable, and in some cases superior, performance to more conventional building blocks.
The unique electronic and structural features of the pyrazolo[4,3-b]pyridine scaffold, combined with the versatility of the bromo-substituent, make this compound an invaluable tool for the synthesis of complex molecules in drug discovery and materials science. By understanding the nuances of its reactivity and employing optimized reaction conditions, researchers can confidently incorporate this building block into their synthetic strategies to accelerate the pace of innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
The Untapped Potential of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual frontier. The pyrazolopyridine core, a privileged heterocyclic system, has consistently yielded compounds of significant therapeutic interest. This guide delves into the largely unexplored chemical space of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. While direct biological data for this specific scaffold remains nascent, this document serves as a comparative analysis, leveraging data from structurally related pyrazolopyridines to illuminate a promising path forward for research and development. The strategic placement of the bromo and methyl groups on the pyrazolo[4,3-b]pyridine core presents a unique opportunity for synthetic diversification and the potential for novel structure-activity relationships.
The Pyrazolo[4,3-b]pyridine Scaffold: A Foundation of Potent Biological Activity
The broader family of pyrazolopyridines, including the [3,4-b], [3,4-d], and [4,3-b] isomers, has been extensively investigated, revealing a wide spectrum of biological activities. These compounds are structurally analogous to purine bases, allowing them to interact with a variety of biological targets. A significant body of research highlights their efficacy as anticancer agents, kinase inhibitors, and modulators of other key cellular processes.
The 6-bromo substitution is of particular importance in medicinal chemistry. It serves as a versatile chemical handle for introducing a wide range of substituents through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The 3-methyl group, in turn, can influence the electronic and steric properties of the molecule, potentially impacting target binding and metabolic stability. A closely related compound, 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, is recognized as a key intermediate in the synthesis of kinase inhibitors for cancer treatment, underscoring the potential of this structural motif.[1]
Comparative Analysis of Biological Activities in Related Pyrazolopyridine Scaffolds
To forecast the potential of this compound derivatives, we will examine the established biological activities of analogous pyrazolopyridine compounds. The primary areas of interest are anticancer and kinase inhibitory activities.
Anticancer Activity
Derivatives of the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanisms of action are diverse and often involve the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Anticancer Activity of Representative Pyrazolopyridine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-one | 10e | MCF-7 (Breast) | 11 | Not specified | [2] |
| Pyrazolo[3,4-b]pyridin-6-one | I2 | MDA-MB-231 (Breast) | 3.30 | Microtubule Polymerization Inhibition | [3] |
| Pyrazolo[3,4-b]pyridin-6-one | I2 | CNE2 (Nasopharyngeal) | 2.99 | Microtubule Polymerization Inhibition | [3] |
| Pyrazolo[3,4-b]pyridine | 8c | NCI-60 Panel (Mean) | 1.33 | Topoisomerase IIα Inhibition | [4] |
| Pyrazolo[3,4-b]pyridine | C03 | Km-12 (Colorectal) | 0.304 | TRKA Inhibition | [5][6] |
Kinase Inhibition
A predominant mechanism through which pyrazolopyridines exert their anticancer effects is the inhibition of protein kinases. These enzymes are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolopyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Representative Pyrazolopyridine Derivatives
| Compound Class | Target Kinase | Derivative Example | IC50 (nM) | Reference |
| 1H-pyrazolo[3,4-b]pyridine | TBK1 | 15y | 0.2 | [7] |
| 1H-pyrazolo[3,4-b]pyridine | TRKA | C03 | 56 | [6] |
| 1H-pyrazolo[3,4-b]pyridine | TRKA | C10 | 26 | [6] |
| 1H-pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 51 | Low nanomolar | [8] |
The potent, low nanomolar to micromolar activities of these related compounds strongly suggest that derivatives of this compound could exhibit similar or even enhanced biological profiles. The unique substitution pattern of the target scaffold may allow for novel interactions with the active sites of these kinases, potentially leading to improved selectivity and reduced off-target effects.
Structure-Activity Relationship (SAR) Insights from Analogs
Analysis of the structure-activity relationships of related pyrazolopyridine series provides valuable guidance for the design of novel this compound derivatives.
-
Substitution at the 6-position: The bromo group at this position is a prime site for modification. In many kinase inhibitor scaffolds, aryl or heteroaryl groups introduced at analogous positions via cross-coupling reactions often lead to significant improvements in potency by accessing hydrophobic pockets in the kinase active site.
-
The Pyrazole N-H: In some series, an unsubstituted pyrazole N-H is crucial for activity, as it can act as a hydrogen bond donor, interacting with key residues in the hinge region of kinases.[9]
-
Substituents on Appended Rings: For derivatives with appended phenyl or other aromatic rings, substitutions on these rings play a critical role in modulating activity. For example, in a series of B-RafV600E inhibitors, extending an alkoxy group had a minimal effect on potency, while expanding a sulfonamide tail to an arylsulfonamide was well-tolerated and even beneficial, as the lipophilic pocket of the enzyme was found to be flexible.[10]
Experimental Protocols for Evaluation
To assess the biological activity of novel this compound derivatives, a standardized set of in vitro assays is recommended.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the assay wells.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no compound and no enzyme).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a typical drug discovery workflow.
Caption: A simplified MAPK/ERK signaling pathway, a common target for pyrazolopyridine kinase inhibitors.
Caption: A typical workflow for the discovery and development of novel therapeutic agents.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on a comparative analysis of structurally related compounds, derivatives of this core are predicted to exhibit potent anticancer and kinase inhibitory activities. The strategic positioning of the bromo and methyl groups provides a solid foundation for the design and synthesis of novel chemical entities with potentially improved therapeutic profiles.
For researchers in this field, the path forward is clear. The synthesis of a focused library of derivatives, leveraging the 6-bromo position for diversification, followed by systematic screening against a panel of cancer cell lines and relevant kinases, is a logical and promising next step. The experimental protocols and SAR insights provided in this guide offer a robust framework for initiating such a research program. The exploration of this novel chemical space could lead to the discovery of next-generation therapeutics for the treatment of cancer and other diseases.
References
- 1. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine [myskinrecipes.com]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic and Structure-Activity Guide to 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine Analogs as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the X-ray crystal structures of analogs of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, a scaffold of significant interest in medicinal chemistry. We will explore the synthesis, structural features, and structure-activity relationships (SAR) of these compounds, with a focus on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in drug discovery, recognized for its versatile biological activities.[1] Its structural resemblance to purines allows it to function as a hinge-binding motif in the ATP-binding pocket of numerous kinases, making it a valuable framework for the design of potent and selective kinase inhibitors.[2][3][4] Modifications at various positions of this bicyclic system, particularly at the 3- and 6-positions, have been shown to significantly influence kinase selectivity and overall pharmacological properties. This guide will focus on the impact of bromine substitution at the 6-position and a methyl group at the 3-position, and compare these features with other analogs to elucidate key structural and functional relationships.
Synthesis of this compound and Its Analogs
The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be achieved through several strategic routes. A common and effective method involves the construction of the pyrazole ring onto a pre-existing pyridine core. Below is a representative, detailed protocol for the synthesis of a key intermediate, ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, based on established methodologies.[5]
Experimental Protocol: Synthesis of Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Rationale: This multi-step synthesis utilizes readily available starting materials and proceeds through a series of reliable reactions to construct the desired heterocyclic core. The final cyclization step under acidic conditions is a key transformation.
Step 1: Synthesis of Intermediate IV-2
-
Reaction Setup: In a 5L four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add a 17% solution of sodium ethoxide in ethanol (514.7g, 1.286 mol). Add an additional 700 mL of ethanol.
-
Addition of Reagents: Cool the mixture in an ice bath. Slowly add a solution of methyl acetoacetate (167.5g, 1.286 mol) in 725 mL of ethanol. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Condensation: While maintaining the ice bath, add a solution of the appropriate starting pyridine derivative (Compound II-2, 204.25g, 1.29 mol) in 1250 mL of THF.
-
Reaction Progression: After the addition, warm the reaction mixture to reflux and maintain for 10 hours.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Pour the residue into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry to yield Intermediate IV-2.
Step 2: Reduction to Intermediate V-2
-
Reaction Setup: In a 1L single-port flask, dissolve 30.0g of Intermediate IV-2 in 300 mL of methanol.
-
Catalyst Addition: Add 3g of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Introduce hydrogen gas at room temperature and atmospheric pressure while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction for approximately 3 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain Intermediate V-2 as a pale yellow crystalline solid (Yield: 99.0%).
Step 3: Cyclization to Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (I-2)
-
Reaction Setup: In a 2L four-necked flask, dissolve Intermediate V-2 (24.0g, 0.135 mol) in 1.1L of 25% sulfuric acid. Cool the solution to 0°C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite.
-
Reaction Progression: Stir the reaction mixture at 0°C.
-
Work-up: Upon completion, carefully neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final product.
X-ray Crystal Structure Analysis: A Comparative Look at Pyrazolo[4,3-b]pyridine Analogs
While a crystal structure for the specific target compound, this compound, is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), we can gain significant insights by comparing the crystal structures of closely related analogs. For this guide, we will analyze the crystal structure of Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Analog A) and 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate (Analog B), for which crystallographic data is available.[1]
Data Presentation: Crystallographic Data for Analogs A and B
| Parameter | Analog A | Analog B |
| Formula | C₁₇H₁₄N₄O₆ | C₁₇H₁₄BrN₃O₄ |
| Crystal System | - | - |
| Space Group | - | - |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | α = XX.XX°, β = YY.YY°, γ = ZZ.ZZ° | |
| Key Bond Lengths (Å) | N1-N2: ~1.37, C3-C3a: ~1.40 | N1-N2: ~1.38, C3-C3a: ~1.39 |
| **Key Bond Angles (°) ** | C3a-N2-N1: ~108, C7a-C3a-N2: ~110 | C3a-N2-N1: ~107, C7a-C3a-N2: ~111 |
| Dihedral Angles (°) | Pyrazole-Pyridine: ~X.X | Pyrazole-Pyridine: ~Y.Y |
| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | π-π stacking, C-H···O, C-H···Br interactions |
| CCDC Deposition No. | Not specified in source | Not specified in source |
Note: Specific unit cell parameters and CCDC deposition numbers were not provided in the primary source material. The values for bond lengths and angles are representative for this class of compounds.
Structural Insights and Comparison
The pyrazolo[4,3-b]pyridine core in both analogs is essentially planar, a crucial feature for effective interaction within the typically flat ATP-binding site of kinases. The presence of the bromine atom in Analog B introduces the potential for halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The electron-withdrawing nature of the bromine atom at the 6-position can also influence the electronic properties of the pyridine ring, potentially modulating its hydrogen bonding capabilities.
In contrast, the nitro group at the 6-position of Analog A is a strong electron-withdrawing group and a hydrogen bond acceptor. These differences in electronic and steric properties at the 6-position are expected to have a profound impact on the binding affinity and selectivity of these compounds for different kinases.
The methyl group at the 3-position, as in our target compound, would introduce a small hydrophobic substituent. This can be critical for filling small hydrophobic pockets within the kinase active site, thereby enhancing binding affinity.
Experimental Protocol: Single Crystal Growth of Pyrazolopyridine Analogs
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. The following protocol outlines a general and effective method for the crystallization of small heterocyclic molecules like the pyrazolo[4,3-b]pyridine analogs.
Rationale: This protocol employs the slow evaporation technique, which is a simple and widely used method for growing single crystals of organic compounds. The key is to allow the solvent to evaporate slowly, leading to a gradual increase in the concentration of the solute and promoting the formation of well-ordered crystals.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For pyrazolopyridine derivatives, solvents like ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane or toluene can be effective.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound completely, but ensure it does not decompose.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any dust or particulate matter that could act as nucleation sites.
-
Crystal Growth Setup: Cover the vial with a cap that has a few small pinholes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench, at a constant temperature.
-
Monitoring: Observe the vial periodically for crystal growth. High-quality crystals can take several days to weeks to form.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Structure-Activity Relationship (SAR) and Biological Implications
The pyrazolo[4,3-b]pyridine scaffold has been extensively explored for its kinase inhibitory activity. The substitutions at the 3- and 6-positions play a crucial role in determining the potency and selectivity of these compounds.
-
Substitution at the 6-position: The 6-position often extends towards the solvent-exposed region of the ATP-binding site. Introduction of a bromine atom, as in our target compound, can lead to beneficial halogen bonding interactions with the protein backbone. Furthermore, the size and electronic nature of the substituent at this position can be tuned to optimize interactions with specific amino acid residues, thereby enhancing selectivity for a particular kinase. Studies on related pyrazolopyridine scaffolds have shown that substitution at this position can significantly impact the inhibition of kinases such as CDKs and GSK-3.[2]
-
Substitution at the 3-position: The 3-position is typically oriented towards the interior of the ATP-binding pocket. A small hydrophobic group like a methyl group can form favorable van der Waals interactions with nonpolar residues in this region. The presence and nature of the substituent at this position are critical for achieving high binding affinity.
The combination of a bromine atom at the 6-position and a methyl group at the 3-position in "this compound" presents a promising substitution pattern for kinase inhibition. The bromine can provide a key anchoring point through halogen bonding, while the methyl group can enhance hydrophobic interactions within the active site.
Visualization of Key Concepts
Molecular Structure of this compound
Caption: 2D structure of this compound.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for X-ray crystal structure determination.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific crystal structure of this compound remains to be determined, analysis of closely related analogs provides valuable insights into the key structural features that govern their biological activity. The synthetic protocols and crystallization methods outlined in this guide offer a practical framework for researchers to synthesize and characterize new derivatives. Further exploration of substitutions at the 3- and 6-positions, guided by structural biology and SAR studies, will undoubtedly lead to the discovery of potent and selective drug candidates for a range of therapeutic indications.
References
- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for Substituted Pyrazolo[4,3-b]pyridines
Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles, which are of significant interest in medicinal chemistry and materials science.[1][2] Among these, the pyrazolo[4,3-b]pyridine core is a privileged scaffold found in numerous biologically active compounds. These molecules have shown potential as kinase inhibitors, antagonists for various receptors, and non-nucleoside reverse transcriptase inhibitors for HIV-1.[1] A notable example is Glumetinib , a highly selective inhibitor of the c-Met oncoprotein with potential antineoplastic activity.[1]
Given their therapeutic potential, the development of efficient, versatile, and scalable synthetic routes to access structurally diverse pyrazolo[4,3-b]pyridines is a critical objective for drug discovery and development professionals. Traditional methods often face challenges such as harsh reaction conditions, limited substrate scope, or the use of unstable intermediates.[1][3]
This guide provides an in-depth comparison of alternative synthetic strategies for constructing the pyrazolo[4,3-b]pyridine system. We will move beyond simple procedural lists to explore the underlying chemical logic, compare performance with experimental data, and provide detailed, field-proven protocols. The focus is on providing researchers with the critical insights needed to select the optimal synthetic approach for their specific target molecules.
Core Synthetic Philosophies: A Retrosynthetic Overview
The construction of the bicyclic pyrazolo[4,3-b]pyridine system can be approached from two primary retrosynthetic directions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
-
Strategy A: Pyridine Ring Annulation. This is a classical and widely used approach where the pyridine ring is constructed onto a pre-functionalized pyrazole core.[1][4] This method is particularly useful when diverse pyrazole precursors are readily accessible.
-
Strategy B: Pyrazole Ring Annulation. A less common, yet powerful alternative involves forming the pyrazole ring onto a functionalized pyridine template.[1][5] This strategy is advantageous when the desired substitution pattern on the pyridine ring is easier to establish first.
Caption: High-level retrosynthetic strategies for pyrazolo[4,3-b]pyridine synthesis.
In-Depth Analysis of Key Synthetic Routes
Route 1: Pyridine Ring Annulation from a Pyrazole Core
This strategy leverages the nucleophilicity of aminopyrazoles to construct the pyridine ring. Modern variations, particularly multicomponent reactions, have significantly enhanced the efficiency and versatility of this approach.
MCRs have emerged as a cornerstone of green and efficient chemistry by combining three or more reactants in a single pot to form a complex product with high atom economy.[6] For pyrazolopyridines, this typically involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound.[6][7][8]
Causality Behind Experimental Choices: The reaction is orchestrated in a domino fashion. An initial Knoevenagel condensation between the aldehyde and the active methylene nitrile generates a highly electrophilic α,β-unsaturated intermediate. The 5-aminopyrazole then acts as a binucleophile. The amino group attacks the β-position of the unsaturated system (Michael addition), followed by intramolecular cyclization of the pyrazole N-H onto the nitrile group, and subsequent tautomerization/oxidation to yield the aromatic pyrazolopyridine.[4][9] Catalysts like acetic acid or L-proline are often used to accelerate the initial condensation step.[9]
Advantages:
-
Operational Simplicity: One-pot procedure reduces purification steps and handling losses.
-
Diversity-Oriented: Allows for rapid generation of libraries of compounds by varying the three input components.
-
Green Chemistry: Often compatible with environmentally benign solvents (e.g., water, ethanol) and can be accelerated by microwave irradiation, drastically reducing reaction times from hours to minutes.[6][10][11]
Caption: Generalized workflow for the multicomponent synthesis of pyrazolopyridines.
Route 2: Pyrazole Ring Annulation from a Pyridine Core
This alternative strategy offers a powerful solution, especially for targets with specific electron-withdrawing groups on the pyridine ring. A recently developed protocol based on a modified Japp–Klingemann reaction exemplifies the elegance of this approach.[1]
This highly efficient method begins with readily available and inexpensive 2-chloro-3-nitropyridines.[1] The sequence involves a conventional SNAr reaction, a modified Japp-Klingemann reaction, and a final intramolecular cyclization.
Causality Behind Experimental Choices:
-
SNAr Reaction: The electron-deficient pyridine ring, activated by both the ring nitrogen and the nitro group, readily undergoes nucleophilic aromatic substitution (SNAr) at the 2-position with the enolate of a β-ketoester. This step efficiently installs the carbon framework required for the subsequent steps.[1][12]
-
Japp-Klingemann Reaction: The resulting pyridinyl keto ester is then reacted with a stable arenediazonium tosylate. This is a crucial step that introduces the second nitrogen atom required for the pyrazole ring. The reaction proceeds via azo-coupling at the active methylene position.[1]
-
One-Pot Cyclization: The key innovation of this protocol is the addition of a base like pyrrolidine, which facilitates a one-pot cascade. The base promotes both the deacylation of the intermediate and the subsequent intramolecular SNAr cyclization, where the hydrazone anion displaces the nitro group at the 3-position of the pyridine ring to form the pyrazole.[1][5] This final cyclization is driven by the formation of the stable aromatic bicyclic system.
Advantages:
-
Excellent Substrate Scope: Tolerates a wide range of substituents on both the pyridine and the arenediazonium salt.
-
High Yields: Consistently provides good to excellent yields (63-88%).[1]
-
Operational Simplicity: The key cyclization can be performed in a one-pot manner, simplifying the overall process.[5]
-
Stable Reagents: Utilizes stable and easy-to-handle arenediazonium tosylates instead of more hazardous alternatives.[1]
Caption: Workflow for pyrazolo[4,3-b]pyridine synthesis via the Japp-Klingemann route.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the discussed methodologies based on experimental data reported in the literature.
| Feature | Multicomponent Reaction (MCR) | Modified Japp-Klingemann Route |
| Starting Materials | 5-Aminopyrazole, Aldehyde, Active Methylene Compound | 2-Chloro-3-nitropyridine, β-Ketoester, Arenediazonium Salt |
| Key Transformation | Pyridine ring annulation | Pyrazole ring annulation |
| Typical Conditions | Acetic acid, 150°C, or MW, 10-20 min, often catalyst-free[6][7][13] | MeCN, rt to 40°C, 20-150 min[1] |
| Reported Yields | Generally high, often >85-92%[6] | Good to excellent, 63-88%[1] |
| Substrate Scope | Broad tolerance for all three components | Broad tolerance for substituents on pyridine and aryl diazonium salt |
| Advantages | High atom economy, operational simplicity, rapid, suitable for library synthesis, green | Uses readily available pyridines, stable reagents, one-pot cyclization, high yields[1][5] |
| Limitations | Potential for regioisomers if unsymmetrical active methylene compounds are used. | Requires specific 2-chloro-3-nitro substitution pattern on the pyridine starting material. |
| Reference | [6][7][11] | [1][5] |
Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the key synthetic routes discussed.
Protocol 1: Microwave-Assisted Multicomponent Synthesis of Ethyl 6-amino-1,3-dimethyl-4-(4-nitrophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is adapted from green chemistry methodologies reported for MCRs.[6][13]
Materials:
-
5-Amino-1,3-dimethylpyrazole (1 mmol)
-
4-Nitrobenzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Water (5 mL)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add 5-amino-1,3-dimethylpyrazole (111 mg, 1 mmol), 4-nitrobenzaldehyde (151 mg, 1 mmol), ethyl acetoacetate (130 mg, 1 mmol), and 5 mL of deionized water.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the mixture at 120°C for 15 minutes with a power setting of 250 W.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
The solid product that precipitates from the solution is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford the pure product.
-
Expected Outcome: A white solid with a yield typically in the range of 90-95%.[6]
Protocol 2: Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate via Modified Japp-Klingemann Reaction
This protocol is based on the efficient method developed by Nikol'skiy et al.[1]
Materials:
-
Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate (1 mmol)
-
2-Cyanobenzenediazonium tosylate (1.1 mmol)
-
Acetonitrile (MeCN, 5 mL)
-
Pyridine (1 mmol, 0.08 mL)
-
Pyrrolidine (4 mmol, 0.33 mL)
-
1N Hydrochloric acid
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve the nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Add the appropriate aryldiazonium tosylate (1.1 mmol) to the solution, followed by pyridine (0.08 mL, 1 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes, monitoring the progress by TLC until the starting material is consumed.
-
Once the initial coupling is complete, add pyrrolidine (0.33 mL, 4 mmol) to the reaction mixture.
-
Heat the mixture and stir at 40°C for another 15–90 minutes, again monitoring by TLC until the cyclization is complete.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of 1N hydrochloric acid and extract the product with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Expected Outcome: A white solid with a reported yield of 85%.[1]
Conclusion and Future Outlook
The synthesis of substituted pyrazolo[4,3-b]pyridines has evolved significantly, moving from classical cyclocondensation reactions to more sophisticated and efficient modern methodologies. Multicomponent reactions offer a rapid, diversity-oriented, and environmentally friendly approach, making them ideal for the early stages of drug discovery and library synthesis.[2] In parallel, the development of novel routes based on the annulation of a pyrazole ring onto a pyridine core, such as the modified Japp-Klingemann reaction, provides a powerful and high-yielding alternative that starts from simple, readily available materials.[1]
The choice between these strategies depends on the specific synthetic goal. For rapid analogue synthesis, MCRs are unparalleled. For constructing complex molecules with pre-defined substitution on the pyridine ring, the Japp-Klingemann route offers superior control and efficiency. As the demand for novel heterocyclic scaffolds continues to grow, the development of new catalytic systems, flow chemistry applications, and further expansion of the substrate scope for these reactions will undoubtedly shape the future of pyrazolopyridine synthesis.[2][14]
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to the Reactivity of Bromo- vs. Chloro-Pyrazolo[4,3-b]pyridines in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[4,3-b]pyridine core is a privileged scaffold, forming the foundation of numerous biologically active molecules. The strategic functionalization of this heterocycle is paramount in modulating pharmacological properties. A crucial decision in any synthetic route is the choice of the halogen handle for cross-coupling and substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-pyrazolo[4,3-b]pyridines, supported by established chemical principles and generalized experimental data.
Introduction: The Halogen as a Linchpin in Synthesis
The C3-position of the pyrazolo[4,3-b]pyridine is a common site for introducing molecular diversity. The choice between a bromine or
A Researcher's Guide to In Silico Modeling of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Comparative Approach
In the landscape of modern drug discovery, the strategic application of computational, or in silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. For researchers investigating the potential of "6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" derivatives, a scaffold of growing interest, in silico techniques offer a powerful lens to predict biological activity, elucidate mechanisms of action, and refine molecular design prior to costly and time-consuming synthesis and experimental testing.
This guide provides a comparative overview of key in silico modeling methodologies—molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations—tailored to the exploration of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Heterocycle
The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, enabling it to interact with a wide array of biological targets, particularly protein kinases. The specific scaffold , this compound, offers several key features for medicinal chemists. The bromine atom at the 6-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space. The methyl group at the 3-position can influence binding affinity and selectivity, while the pyrazole and pyridine rings offer multiple points for hydrogen bonding and other non-covalent interactions within a target's active site.
A notable example of the therapeutic potential of this scaffold is the investigation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key pathway in cancer immunotherapy[1]. This precedent underscores the relevance of in silico modeling to guide the design of novel derivatives with enhanced potency and specificity.
Comparative In Silico Modeling Strategies
The choice of in silico methodology is dictated by the research question at hand. Are you screening a virtual library for potential hits? Are you trying to understand the dynamic behavior of a ligand-protein complex? Or are you looking to predict the activity of a series of analogs based on their physicochemical properties? The following sections will compare and contrast three workhorse techniques in computational drug discovery.
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Causality of Experimental Choices: The fundamental principle behind molecular docking is the "lock and key" theory of enzyme-substrate interaction, where the ligand (key) fits into the active site of the protein (lock). The scoring functions used in docking algorithms are designed to approximate the binding free energy of the complex, with lower scores generally indicating a more favorable interaction.
Self-Validating Protocol: A robust docking protocol should include a re-docking experiment. Here, a co-crystallized ligand is extracted from a protein structure and then docked back into the same active site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters.
Experimental Protocol: Molecular Docking of a this compound Derivative into a Kinase Active Site using AutoDock Vina
This protocol outlines a typical workflow for docking a hypothetical derivative into the active site of a protein kinase, a common target for pyrazolopyridine compounds.
-
Protein Preparation:
-
Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges using AutoDock Tools (ADT).
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform an initial energy minimization of the ligand structure.
-
In ADT, define the rotatable bonds and assign partial charges.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box are crucial parameters that should be carefully chosen based on the location of the known binding site.
-
-
Docking Simulation:
-
Results Analysis:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions of the top-ranked poses using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[2]
-
Visualization of a General In Silico Drug Discovery Workflow:
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioinformaticsreview.com [bioinformaticsreview.com]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic molecule, are instrumental in this discovery process. However, their unique reactivity and potential bioactivity demand a rigorous and informed approach to laboratory safety. This guide provides a comprehensive operational framework for handling this compound, grounded in the principles of chemical causality and risk mitigation. Our objective is to move beyond a simple checklist and instill a deep, procedural understanding that ensures both personal safety and experimental integrity.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not extensively published, the chemical structure provides critical clues for a conservative risk assessment. The molecule is a brominated pyridine derivative. Brominated organic compounds as a class present potential health and safety hazards, including toxicity and corrosivity.[1] Furthermore, analogous structures, such as other brominated pyrazolo-pyridines and bromomethyl-pyridines, are classified with specific health warnings.
Based on data from structurally similar compounds, we must assume this compound presents the following potential hazards.[2][3][4]
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Acute Oral Toxicity, Category 4 | H302: Harmful if swallowed | Ingestion may lead to significant adverse health effects.[2][5] |
| Acute Dermal Toxicity, Category 4 | H312: Harmful in contact with skin | The substance may be absorbed through the skin, causing systemic effects.[3] |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[2][3] |
| Serious Eye Damage/Irritation, Category 2 | H319: Causes serious eye irritation | Contact with eyes can result in significant irritation and potential damage.[2][3] |
| Acute Inhalation Toxicity, Category 4 | H332: Harmful if inhaled | Inhalation of dust can be harmful.[2] |
| Specific Target Organ Toxicity, Single Exposure, Category 3 | H335: May cause respiratory irritation | Dust or vapors can irritate the nose, throat, and lungs.[2][4] |
This assessment mandates that all handling procedures adhere to the highest safety standards, treating the compound as hazardous by all routes of exposure.
The Core Directive: A Multi-Layered PPE & Engineering Control Strategy
Personal Protective Equipment (PPE) is the final, yet critical, barrier between a researcher and a chemical hazard. It must be used in conjunction with robust engineering and administrative controls.
Primary Engineering Control: The Chemical Fume Hood
The non-negotiable first line of defense is the proper use of a certified chemical fume hood.[6][7] All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a fume hood. This engineering control is paramount for minimizing the inhalation of airborne particulates, which is a primary route of exposure for solid compounds.[8][9]
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound. This selection is based on mitigating the risks identified in Section 1.
| Protection Type | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when handling >5g or when there is a significant splash risk.[9] | Protects against accidental splashes and airborne dust, preventing serious eye irritation and potential damage.[2][3][10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Pyridine derivatives can be absorbed through the skin.[11] Nitrile and neoprene offer good resistance.[6][7] Latex gloves are unsuitable.[7] Always inspect gloves before use and practice proper removal techniques to avoid contaminating skin.[5] |
| Body Protection | A long-sleeved, fully-fastened laboratory coat. | Prevents incidental skin contact and protects personal clothing from contamination.[6][12] |
| Respiratory Protection | Not required if all work is performed in a certified fume hood. If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with organic vapor/particulate cartridges is mandatory.[10] | A fume hood is the primary respiratory control. Respirator use is a secondary measure for non-routine or emergency situations and requires formal training and fit-testing.[11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, repeatable workflow minimizes the potential for error and exposure.
Workflow for Safe Handling
Caption: Standard workflow for handling this compound.
Detailed Steps:
-
Preparation :
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Don all required PPE: a fully-fastened lab coat, chemical safety goggles, and inner gloves.
-
Prepare the work surface inside the fume hood by laying down absorbent, disposable bench paper.
-
Ensure a chemical spill kit with an inert absorbent (e.g., sand or vermiculite) is readily accessible.
-
Clearly label two waste containers: one for "Halogenated Organic Waste" and another for "Contaminated Solid Waste."[1][10]
-
-
Handling (inside the fume hood) :
-
Before opening the primary container, put on a second pair of nitrile gloves.
-
Carefully weigh the required amount of the solid compound onto a tared weigh paper or into a clean, dry beaker. Avoid creating dust.
-
Transfer the weighed solid to the reaction vessel.
-
Immediately and securely close the primary container of the compound.
-
Proceed with the experimental procedure (e.g., adding solvents).
-
-
Cleanup and Disposal :
-
Rinse any contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate in the "Halogenated Organic Waste" container.[10]
-
Place all contaminated disposable items—gloves, weigh paper, bench paper, pipette tips—into the "Contaminated Solid Waste" container.[1]
-
Wipe down the work surface within the fume hood with a solvent-dampened towel and dispose of it in the solid waste container.
-
Remove PPE in the correct order, ensuring contaminated gloves are removed last without touching your skin.
-
Wash hands thoroughly with soap and water.[8]
-
Emergency and Disposal Protocols
Accidental Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][6]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response
For a minor spill contained within the fume hood, alert personnel in the immediate area. Use an inert absorbent material like sand or vermiculite to cover the spill.[13] Carefully sweep the material into the "Contaminated Solid Waste" container. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
The proper segregation and disposal of waste are critical for environmental protection and regulatory compliance.
-
Halogenated Organic Waste : All solutions containing this compound and solvent rinsates must be collected in a clearly labeled, sealed container designated for halogenated waste.[1][10] Do not mix with non-halogenated waste.[1]
-
Contaminated Solid Waste : All disposable materials that have come into contact with the compound (gloves, paper towels, etc.) must be collected in a separate, sealed container and disposed of as hazardous solid waste.[1]
-
All waste must be disposed of through your institution's licensed hazardous waste management program.[14]
By integrating this detailed safety and handling protocol into your daily laboratory operations, you can confidently work with this compound, ensuring a safe environment for yourself and your colleagues while advancing the frontiers of scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-1H-pyrazolo[3,4-b]pyridine | 934560-92-6 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. hmc.edu [hmc.edu]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. carlroth.com [carlroth.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
